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  • Product: 2-Ethylquinoline-4-carboxylic acid
  • CAS: 24260-30-8

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to Characterizing the Pharmacokinetics and Bioavailability of 2-Ethylquinoline-4-carboxylic Acid

Executive Summary This document provides a series of validated, industry-standard protocols, moving from high-throughput in vitro assays to definitive in vivo studies. The causality behind experimental choices is explain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a series of validated, industry-standard protocols, moving from high-throughput in vitro assays to definitive in vivo studies. The causality behind experimental choices is explained to provide a robust framework for generating the critical data required for regulatory submissions, such as an Investigational New Drug (IND) application, and for making informed decisions throughout the drug development lifecycle.[2][3]

Introduction: The Quinoline Scaffold and the Need for PK Characterization

The quinoline ring is a privileged structure in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[1][2] The biological activity of these compounds is intrinsically linked to their ability to reach the target site of action in sufficient concentration and for an appropriate duration. Therefore, a deep understanding of a compound's pharmacokinetic profile is paramount.

Early characterization of ADME properties is crucial to de-risk drug candidates, guide chemical optimization, and prevent costly late-stage failures.[4][5] This guide presents a logical workflow to investigate the pharmacokinetic profile of 2-Ethylquinoline-4-carboxylic acid, a novel derivative with therapeutic potential.

G cluster_0 Phase 1: In Vitro ADME Profiling cluster_1 Phase 2: In Vivo Pharmacokinetics Physicochemical Physicochemical Characterization (Solubility, LogD) Permeability Permeability Assessment (Caco-2 Assay) Physicochemical->Permeability Metabolic_Stability Metabolic Stability (Microsomal Assay) Permeability->Metabolic_Stability Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Metabolic_Stability->Protein_Binding Bioanalysis Bioanalytical Method Development (LC-MS/MS) Protein_Binding->Bioanalysis Go/No-Go Decision Animal_PK Rodent Pharmacokinetic Study (IV and PO Dosing) Data_Analysis PK Parameter Calculation (Bioavailability, Half-life) Animal_PK->Data_Analysis Bioanalysis->Animal_PK Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID Overall_Assessment Comprehensive PK Profile & Bioavailability Assessment Metabolite_ID->Overall_Assessment

Caption: Overall workflow for pharmacokinetic characterization.

Foundational In Vitro ADME Profiling

In vitro ADME assays are fundamental for the early evaluation of a drug candidate's properties.[3][5] They provide rapid, cost-effective data to predict in vivo behavior, enabling early-stage compound selection and optimization.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

Rationale: The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption in vitro.[4][6] Caco-2 cells, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[7] This assay determines the apparent permeability coefficient (Papp) and the efflux ratio, which indicates if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[6]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for monolayer formation and differentiation. Monolayer integrity is verified by measuring the Transepithelial Electrical Resistance (TEER).[7]

  • Dosing Solution Preparation: Prepare a 10 µM dosing solution of 2-Ethylquinoline-4-carboxylic acid in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport:

    • Remove the culture medium from the Transwell® plate.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Add the dosing solution to the apical (donor) side.[6]

  • Basolateral to Apical (B-A) Transport:

    • In a separate set of wells, add fresh transport buffer to the apical (receiver) side.

    • Add the dosing solution to the basolateral (donor) side.[6]

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking. Collect samples from the receiver compartment at a predetermined time point (e.g., 2 hours).[7]

  • Analysis: Quantify the concentration of 2-Ethylquinoline-4-carboxylic acid in all donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An ER > 2 suggests the compound is a substrate for active efflux.

Table 1: Interpreting Caco-2 Permeability Data

Papp (A-B) (x 10⁻⁶ cm/s)Predicted Human Absorption
< 1Low (<30%)
1 - 10Moderate (30-70%)
> 10High (>70%)
Metabolic Stability Assessment: Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[8][9] This assay determines a compound's intrinsic clearance (Clint), which is a measure of its susceptibility to metabolism and is used to predict in vivo hepatic clearance and half-life.[9][10]

Experimental Protocol: Microsomal Stability

  • Reagent Preparation:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a NADPH regenerating system to ensure sustained cofactor availability for enzymatic reactions.[11]

    • Prepare a 1 µM solution of 2-Ethylquinoline-4-carboxylic acid in buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.[9]

    • Incubate at 37°C. Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins.[9]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate Intrinsic Clearance (Clint) = (0.693 / t½) / (mg protein/mL).

Caption: Workflow for the liver microsomal stability assay.

Plasma Protein Binding (PPB)

Rationale: Drugs can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared.[12] High plasma protein binding can limit efficacy and affect drug distribution. The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the fraction of unbound drug (fu).[12][13]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: Use a commercial RED device, which consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cutoff).

  • Sample Preparation: Spike 2-Ethylquinoline-4-carboxylic acid into human plasma at a known concentration (e.g., 1 µM).[13]

  • Dialysis:

    • Add the drug-spiked plasma to one chamber of the RED insert.

    • Add phosphate-buffered saline (PBS) to the other chamber.[13]

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.[14]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching and Analysis: Combine the buffer aliquot with blank plasma and the plasma aliquot with PBS to ensure identical matrix composition for analysis. Precipitate proteins with acetonitrile containing an internal standard. Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Table 2: Summary of In Vitro ADME Endpoints and Goals

AssayParameter MeasuredGoal for Oral Drug Candidate
Caco-2 PermeabilityPapp (A-B), Efflux RatioPapp > 10 x 10⁻⁶ cm/s, ER < 2
Microsomal Stabilityt½, Clintt½ > 30 min (human)
Plasma Protein BindingFraction Unbound (fu)fu > 1% (highly variable, target dependent)

Preclinical In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are essential to understand how the compound behaves in a whole organism.[15][16] These studies are critical for predicting human pharmacokinetics and establishing a safe dose for first-in-human trials.[17]

Bioanalytical Method Development and Validation

Rationale: A robust, sensitive, and selective bioanalytical method is the cornerstone of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high specificity and sensitivity.[18][19] The method must be validated according to regulatory guidelines to ensure data integrity.

Protocol Outline: LC-MS/MS Method Development

  • Mass Spectrometer Tuning: Infuse a standard solution of 2-Ethylquinoline-4-carboxylic acid and a suitable internal standard (ideally, a stable isotope-labeled version) into the mass spectrometer to optimize MS parameters (e.g., parent and fragment ions for Multiple Reaction Monitoring - MRM).[20]

  • Chromatography Development: Develop a liquid chromatography method (typically reverse-phase HPLC or UPLC) to achieve good peak shape and separation from endogenous matrix components. A simple gradient from water with 0.1% formic acid to acetonitrile with 0.1% formic acid is a common starting point.[20]

  • Sample Preparation: Develop a sample extraction procedure to remove proteins and phospholipids from plasma samples. Protein precipitation is often the simplest and fastest method.[21]

  • Method Validation: Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to FDA or ICH M10 guidelines.[22]

In Vivo Pharmacokinetic Study in Rodents

Rationale: This study determines key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), and absolute oral bioavailability (F%).[15] The compound is administered both intravenously (IV) and orally (PO) to different groups of animals. The IV dose provides a direct measure of systemic clearance and volume of distribution, while comparison with the PO dose allows for the calculation of absolute bioavailability.[23]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Dose Formulation: Formulate 2-Ethylquinoline-4-carboxylic acid in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of 2-Ethylquinoline-4-carboxylic acid in all plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Key Parameters:

      • AUC (Area Under the Curve): Total drug exposure over time.

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • t½ (Half-life): Time for plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

    • Calculate Absolute Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Table 3: Representative Table for In Vivo Pharmacokinetic Parameters

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)
Cmaxng/mL1500850
Tmaxh0.0831.0
AUC (0-inf)ng*h/mL25007000
h3.54.0
CLmL/min/kg6.7-
VdL/kg1.8-
F% % -56%

Note: Data are hypothetical and for illustrative purposes.

Metabolite Identification

Rationale: Understanding how a drug is metabolized is a critical component of safety assessment and is required by regulatory agencies.[1][24] In vitro and in vivo metabolite identification (MetID) studies aim to identify the major metabolic pathways and characterize the structure of significant metabolites.[25] This is crucial, as metabolites can be pharmacologically active or potentially toxic.[1]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Ethylquinoline-4-carboxylic acid Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation Reduction Reduction Parent->Reduction Glucuronidation Glucuronidation (on COOH or OH) Parent->Glucuronidation Oxidation->Glucuronidation Sulfation Sulfation Oxidation->Sulfation

Caption: Potential metabolic pathways for the compound.

Protocol Outline: In Vitro and In Vivo MetID

  • In Vitro Incubation: Incubate 2-Ethylquinoline-4-carboxylic acid with liver microsomes or hepatocytes from multiple species (rat, dog, human) as described in the metabolic stability assay, but for a longer duration (e.g., 90 minutes) and at a higher concentration (e.g., 10 µM).[25]

  • In Vivo Sample Analysis: Analyze plasma and urine samples from the in vivo PK study.

  • High-Resolution Mass Spectrometry (HRMS): Use high-resolution LC-MS (e.g., Q-TOF or Orbitrap) to analyze the samples. This allows for the accurate mass measurement of potential metabolites.[25]

  • Data Processing: Utilize metabolite identification software to search for potential biotransformations (e.g., oxidation, glucuronidation, sulfation) relative to the parent drug.

  • Structural Elucidation: Interpret the mass spectral fragmentation patterns to propose structures for the observed metabolites.

Conclusion and Future Directions

This guide provides a comprehensive, structured framework for the thorough pharmacokinetic and bioavailability characterization of 2-Ethylquinoline-4-carboxylic acid. By systematically executing the described in vitro and in vivo studies, researchers can generate a robust data package. This data is essential for understanding the compound's disposition, predicting its behavior in humans, guiding formulation development, and supporting its progression as a potential therapeutic agent. The integration of these studies ensures that key decisions in the drug development process are data-driven, ultimately increasing the probability of clinical success.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • WuXi AppTec. (2023, March 30). What Are Metabolite Profiling & Identification Studies?
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Labcorp. (n.d.). MetID insights for drug development.
  • (n.d.). Caco2 assay protocol. Retrieved from a publicly available protocol source.
  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from European Commission Joint Research Centre website.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • U.S. Food and Drug Administration. (2020, April 29). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • U.S. Food and Drug Administration. (n.d.). Food-Effect Bioavailability and Fed Bioequivalence Studies.
  • (2017, July 13). Metabolite profiling in early clinical drug development: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology.
  • (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.
  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Creative Biolabs. (n.d.). Metabolite Profiling & Identification.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Frontage Laboratories. (n.d.). Metabolite Identification and Profiling.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • (2025, August 3). In-vitro plasma protein binding. protocols.io.
  • U.S. Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS.
  • (n.d.). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC.
  • QPS. (n.d.). Plasma Protein Binding.
  • (n.d.).
  • (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • (n.d.).
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • National Cancer Institute's Nanotechnology Characterization Laboratory. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development.
  • University of Alberta. (2007, August 22). Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat.
  • (2019, September 12). Bioavailability and Bioequivalence Studies. IntechOpen.
  • (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.
  • (n.d.). In Situ Single-Pass Intestinal Perfusion in Rats for Intestinal Permeability Investigation of Drugs. Indian Journal of Pharmaceutical Sciences.
  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies.
  • (n.d.). Illustration of the experimental setup for single-pass intestinal perfusion with mesenteric cannulation and continuous infusion of blood through the jugular vein.
  • (2024, February 1). Addressing PK/PD Study Design Early in Development.
  • (2024, September 23).
  • (n.d.). Bioavailability and Bioequivalence in Drug Development. PMC - NIH.
  • (2024, March 5).
  • Raptim Research. (2024, October 1). Bioavailability and Bioequivalence in Drug Development.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • (n.d.). Single-Pass Intestinal Perfusion (SPIP) and Prediction of Fraction Absorbed and Permeability in Humans: A Study with Antiretroviral Drugs.
  • (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.

Sources

Exploratory

Structural and Physicochemical Profiling of 2-Ethylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary The rational design of small-molecule therapeutics relies heavily on a deep understanding of structural chemistry and solid-state properties. 2-Ethylquinoline-4-carboxylic acid (CAS: 24260-30-8) is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on a deep understanding of structural chemistry and solid-state properties. 2-Ethylquinoline-4-carboxylic acid (CAS: 24260-30-8) is a highly privileged heterocyclic scaffold, serving as a critical intermediate in the synthesis of pharmaceuticals, most notably as an inhibitor of human dihydroorotate dehydrogenase (DHODH)[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, crystallographic architecture, and the mechanistic rationale behind its synthesis and lattice formation.

Part 1: Molecular Weight & Physicochemical Profiling

Accurate physicochemical profiling is the first step in validating synthetic precursors. The molecular weight and fundamental properties of 2-ethylquinoline-4-carboxylic acid dictate its solubility, reaction kinetics, and purification strategies[2].

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Significance
IUPAC Name 2-Ethylquinoline-4-carboxylic acidStandardized nomenclature
CAS Registry Number 24260-30-8Unique chemical identifier[2]
Molecular Formula C12H11NO2Stoichiometric basis
Molecular Weight 201.2212 g/mol Bulk mass for synthetic equivalents[2]
Density 1.241 g/cm³Volumetric phase separation calculations[2]
Boiling Point 349.3 °C (at 760 mmHg)Indicates high thermal stability[2]
Refractive Index 1.643Optical purity assessment[2]
Flash Point 165 °CLaboratory safety and handling limits[2]

Part 2: Crystallographic Architecture and Lattice Dynamics

While routine characterization relies on NMR and high-resolution mass spectrometry, determining the absolute spatial configuration via single-crystal X-ray diffraction (XRD) provides critical insights into the solid-state behavior of the molecule. Based on foundational crystallographic data of the parent quinoline-4-carboxylic acid, the 2-ethyl derivative exhibits several highly specific structural hallmarks[3].

  • Space Group and Symmetry: Quinoline-4-carboxylic acids typically crystallize in the centrosymmetric monoclinic space group P21​/c with one molecule in the asymmetric unit[3]. This arrangement minimizes the free energy of the crystal lattice.

  • Dihedral Torsion: Steric repulsion between the bulky carboxyl group at C-4 and the adjacent protons on the quinoline core forces the carboxyl plane to twist out of the aromatic plane. The dihedral angle between the best-fit quinoline core plane and the carboxyl plane is approximately 45.9° [3]. This torsion is a critical feature that prevents planar π−π stacking but allows for complex 3D networking.

  • Hydrogen Bonding Network: Unlike many aliphatic carboxylic acids that form cyclic dimers, quinoline-4-carboxylic acids predominantly form infinite one-dimensional chains. This is mediated by a single, strong intermolecular hydrogen bond between the carboxylic acid donor (O-H) and the quinoline nitrogen acceptor (N) of an adjacent molecule, with a typical donor-acceptor distance of 2.596 Å [3].

Part 3: Experimental Methodology: Synthesis & Crystallization

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The classic route to 2-substituted quinoline-4-carboxylic acids is the Pfitzinger Condensation . Below is the mechanistically grounded, step-by-step workflow.

Phase 1: Pfitzinger Condensation Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of isatin in 30 mL of a 30% aqueous Potassium Hydroxide (KOH) solution.

    • Causality: The highly alkaline environment is not merely for pH adjustment; it is mechanistically required to drive the nucleophilic attack of the hydroxide ion on the lactam carbonyl of isatin. This cleaves the ring to form potassium 2-aminophenylglyoxylate (isatinic acid).

  • Ketone Addition: Slowly add 12.0 mmol of 2-butanone (ethyl methyl ketone) to the stirring mixture.

    • Causality: 2-butanone possesses two α -carbon sites. However, base-catalyzed enolization and subsequent aldol condensation preferentially occur at the less sterically hindered methylene group, ensuring the ethyl group is positioned precisely at the C-2 position of the resulting quinoline ring.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Causality: The extended thermal energy overcomes the activation barrier for intramolecular cyclization. Thermodynamic control ensures the complete dehydration and aromatization of the quinoline core.

  • Acidification & Precipitation: Cool the reaction to 0°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 3.5.

    • Causality: The product exists as a highly soluble potassium salt in the basic medium. Acidification protonates the carboxylate group, drastically reducing its aqueous solubility and forcing the precipitation of the crude 2-ethylquinoline-4-carboxylic acid. Filter and wash with cold distilled water.

Phase 2: Single-Crystal Growth
  • Solvent Selection: Dissolve the crude powder in a minimal volume of boiling ethanol.

    • Causality: Ethanol provides an optimal solubility gradient—high solubility at the boiling point and low solubility at room temperature—which is essential for controlled nucleation.

  • Slow Evaporation: Allow the solution to cool to room temperature slowly over 48 hours in a vibration-free environment.

    • Causality: Slow cooling minimizes the rate of lattice formation, preventing the entrapment of solvent molecules and crystalline defects, thereby yielding high-quality, diffraction-grade single crystals suitable for XRD.

Synthesis_Workflow Isatin Isatin (Electrophilic Precursor) Base KOH / EtOH / H2O (Base-Catalyzed Ring Opening) Isatin->Base Ketone 2-Butanone (Nucleophilic Enolate) Ketone->Base Intermediate Isatinic Acid Intermediate (Aldol Condensation) Base->Intermediate Cyclization Aromatization & Cyclization (Thermodynamic Sink) Intermediate->Cyclization Acidification Acidification (HCl, pH 3-4) (Protonation of Carboxylate) Cyclization->Acidification Product 2-Ethylquinoline-4-carboxylic acid (Crude Precipitate) Acidification->Product Crystallization Hot Ethanol Recrystallization (Lattice Formation) Product->Crystallization

Diagram 1: Step-by-step Pfitzinger synthesis and crystallization workflow.

Part 4: Pharmacological Relevance (DHODH Inhibition)

Beyond its structural elegance, the quinoline-4-carboxylic acid scaffold is highly valued in drug discovery. Derivatives of this core are potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme located in the inner mitochondrial membrane that is essential for de novo pyrimidine biosynthesis[1].

Crystallographic co-structures (e.g., PDB 1D3G) reveal that the carboxylic acid moiety is not merely a structural appendage; it actively forms a critical salt bridge with the R136 residue within the brequinar binding pocket of the DHODH enzyme[1]. The quinoline core and the C-2 alkyl/aryl substituents (such as the ethyl group) project into a hydrophobic channel lined by residues like M43, L58, and A59, anchoring the inhibitor and preventing the oxidation of dihydroorotate to orotate[1].

DHODH_Pathway DHO Dihydroorotate (DHO) (Endogenous Substrate) DHODH Human DHODH Enzyme (Mitochondrial Target) DHO->DHODH Binds Active Site Orotate Orotate (Pyrimidine Biosynthesis) DHODH->Orotate FMN-dependent Oxidation Inhibitor Quinoline-4-carboxylic Acid Derivative (Small Molecule Inhibitor) Binding Brequinar Binding Pocket (Salt Bridge w/ R136) Inhibitor->Binding Binding->DHODH Competitive Inhibition Arrest Cell Cycle Arrest (Depletion of Pyrimidines) Binding->Arrest

Diagram 2: Mechanism of DHODH inhibition by quinoline-4-carboxylic acids.

References

  • [2] Title: Cas 24260-30-8, 2-ethylquinoline-4-carboxylic acid Source: LookChem Database URL:[Link]

  • [3] Title: Quinoline-4-carboxylic Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]

  • [1] Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: PubMed Central (NIH) URL:[Link]

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Receptor Binding Affinity of 2-Ethylquinoline-4-carboxylic Acid Derivatives The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Receptor Binding Affinity of 2-Ethylquinoline-4-carboxylic Acid Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of compounds with a vast spectrum of pharmacological activities.[1][2] Derivatives of quinoline, and specifically quinoline-4-carboxylic acids, are ubiquitous in bioactive natural products and synthetic drugs, demonstrating anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4] This guide provides a detailed exploration of the receptor binding affinity of 2-substituted-quinoline-4-carboxylic acid derivatives, with a focus on the 2-ethyl variant, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into key receptor targets, the causal relationships in structure-activity profiles, and the gold-standard methodologies for quantifying these molecular interactions.

Part 1: Key Receptor Targets and Structure-Activity Relationships (SAR)

The biological activity of a quinoline derivative is dictated by its affinity and selectivity for specific protein targets. For the quinoline-4-carboxylic acid class, several key receptors have been identified.

Primary Receptor Families
  • Serotonin 5-HT3 Receptors: A significant body of research highlights quinoline-4-carboxylic acid derivatives as potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and gastrointestinal function.[4][5][6] High-affinity binding to this receptor is a primary goal for developing novel antiemetic drugs.

  • Enzyme Targets: Beyond cell-surface receptors, these derivatives have been shown to inhibit critical enzymes. Examples include Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation[7], and Leishmania N-myristoyltransferase (NMT), a promising target for antiprotozoal agents.[8][9]

  • Metabotropic Glutamate Receptors (mGluRs): Certain quinoline derivatives act as noncompetitive antagonists for mGlu1, a receptor involved in synaptic plasticity and neurological disorders.[10][11]

Dissecting the Structure-Activity Relationship (SAR)

The affinity of a ligand for its receptor is not arbitrary; it is governed by precise structural features that dictate the compound's ability to fit within the receptor's binding pocket and form favorable interactions. For 2-ethylquinoline-4-carboxylic acid derivatives, the following relationships are critical.

  • Position 2 (The 'Ethyl' Position): The substituent at the C-2 position plays a significant role in modulating receptor affinity. While this guide focuses on the ethyl group, studies on related 2-aryl derivatives show that this position is crucial for establishing interactions within the receptor pocket.[2][12] The size, lipophilicity, and electronic properties of the group at C-2 can be fine-tuned to optimize binding. For instance, in COX-2 inhibitors, a para-substituted phenyl ring at C-2 orients into a secondary pocket, enhancing selectivity.[7]

  • Position 4 (The Carboxylic Acid 'Anchor'): The carboxylic acid moiety is often a critical anchor, forming key hydrogen bonds or ionic interactions with receptor residues, such as with Arginine 120 in the COX-2 binding site.[7] Modification of this group, for example, by converting it to an amide or ester, can dramatically alter binding affinity. In some 5-HT3 antagonists, amides exhibit high affinity, whereas corresponding esters eliminate it, suggesting a specific hydrogen-bonding requirement.[5]

  • The Quinoline Core: Substitutions on the quinoline ring system itself can further refine affinity and selectivity. The addition of lipophilic groups at the C-7 and C-8 positions has been shown to be important for potent COX-2 inhibitory activity.[7]

The following diagram illustrates the key positions on the quinoline-4-carboxylic acid scaffold that are critical for modulating receptor binding affinity.

SAR_Diagram cluster_0 2-Ethylquinoline-4-carboxylic Acid Scaffold cluster_1 Scaffold Scaffold R1_label Position 2 (R1) - Modulates lipophilicity - Direct interaction with binding pocket R1_label->p1 R2_label Position 4 (R2) - Critical binding anchor (H-bonds, ionic interactions) - Amide/Ester modification alters affinity R2_label->p2 R3_label Quinoline Core (R3) - Lipophilic substituents enhance affinity - Fine-tunes selectivity R3_label->p3

Caption: Key modification sites on the quinoline-4-carboxylic acid scaffold.

Quantitative SAR Data Summary

The table below summarizes how structural modifications affect receptor binding affinity for various quinoline derivatives, providing a predictive framework for rational drug design.

Position of SubstitutionType of Substituent/ModificationReceptor TargetEffect on Receptor AffinityReference
Position 4 Carboxamide (vs. Ester)5-HT3Significantly higher affinity[5]
Position 2 p-MeSO2-PhenylCOX-2Potent and selective inhibition[7]
Quinoline Core 4-Hydroxy substitution5-HT3Enhanced affinity[5]
Quinoline Core Lipophilic groups at C-7, C-8COX-2Increased inhibitory activity[7]
Position 4 No substituent (vs. acyl group)5-HT3Indicates a non-pharmacophoric pocket[6]

Part 2: Gold-Standard Methodology: The Radioligand Binding Assay

To quantify the interaction between a compound and its target, the radioligand binding assay is considered the gold standard due to its high sensitivity, precision, and robustness.[13] It directly measures the binding of a radioactively labeled ligand to a receptor. The most common format for screening and characterizing unlabeled compounds, such as our 2-ethylquinoline-4-carboxylic acid derivatives, is the competitive binding assay.

Principle of the Competitive Binding Assay

This assay measures the ability of a test compound (the "competitor") to displace a radioligand that has a known high affinity for the target receptor. A fixed concentration of radioligand and receptor preparation (e.g., cell membranes) is incubated with increasing concentrations of the test compound. A potent competitor will displace the radioligand at low concentrations, resulting in a lower measured radioactive signal. The data are used to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be derived.[13][14]

The workflow for a typical competitive binding assay is outlined below.

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity of a test compound for a target receptor (e.g., 5-HT3).

Materials:

  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I.

  • Test Compound: 2-Ethylquinoline-4-carboxylic acid derivative, prepared in a stock solution and serially diluted.

  • Assay Buffer: Buffer optimized for receptor stability and binding (e.g., Tris-HCl with appropriate ions).

  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand known to saturate the receptor.

  • Filtration System: Cell harvester and glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation Fluid & Counter.

Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound, typically covering a 5-log unit range (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the receptor membrane preparation in ice-cold assay buffer to a final concentration determined by prior optimization (e.g., 20-50 µg protein/well).

    • Dilute the radioligand in assay buffer to a final concentration near its Kd value.

  • Assay Plate Setup (in triplicate):

    • Total Binding (TB) Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the NSB agent (e.g., 10 µM of a known antagonist).

    • Test Compound Wells: Add 50 µL of each concentration of the serially diluted test compound.

  • Reaction Initiation:

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the diluted receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This is determined during assay development.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer (3-4 times) to remove any non-specifically trapped radioligand.

  • Quantification:

    • Punch the filter discs from the mat into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak for several hours or overnight.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Part 3: Data Analysis and Interpretation

Raw CPM data must be processed to determine binding affinity.

  • Calculate Specific Binding: Specific binding is the portion of radioligand binding that is displaceable and represents binding to the target receptor.

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB)

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding inhibited: % Inhibition = 100 * (1 - [(CPMs_Compound - CPMs_NSB) / (CPMs_TB - CPMs_NSB)])

    • Plot the % Inhibition against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC50 and Ki:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the sigmoidal curve and determine the IC50 , which is the concentration of the test compound that inhibits 50% of the specific binding.[10]

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation . The Ki is a more absolute measure of affinity, independent of the radioligand concentration and affinity used in the assay. Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the free radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.[13]

A lower Ki value signifies a higher binding affinity of the test compound for the receptor. For example, a Ki of 9.9 nM indicates very potent binding to the 5-HT3 receptor for a quinoline derivative.[6]

Conclusion: From Affinity to Therapeutic Potential

This guide has detailed the critical aspects of evaluating the receptor binding affinity of 2-ethylquinoline-4-carboxylic acid derivatives. Understanding the structure-activity relationships for key targets like the 5-HT3 receptor is fundamental to rational drug design. The competitive radioligand binding assay provides a robust, quantitative method for determining this affinity, with the resulting Ki value serving as a crucial metric for lead optimization. By systematically applying these principles and protocols, researchers can effectively screen and characterize novel quinoline derivatives, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity.

References

  • Ishichi, Y., et al. (1998). 5-HT3 receptor antagonists. 2. 4-Hydroxy-3-quinolinecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Takahashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

  • Orjales, A., et al. (2000). Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives. PubMed. Available at: [Link]

  • Kovalenko, S., et al. (2021). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]

  • Takahashi, Y., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. Available at: [Link]

  • Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • de Oliveira Viana, J., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available at: [Link]

  • Wang, G., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Various Authors. (2023). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. Available at: [Link]

  • de Oliveira Viana, J., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial. Frontiers. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Micheli, F., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. PubMed. Available at: [Link]

  • Maleki, B., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. Available at: [Link]

  • Micheli, F., et al. (2005). Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of 2-Ethylquinoline-4-carboxylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Content Focus: Solution Thermodynamics, Solid-State Thermal Analysis, and Physicochemical Characterization Executive Summary 2-Ethylquin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Physical Chemists, and Drug Development Professionals Content Focus: Solution Thermodynamics, Solid-State Thermal Analysis, and Physicochemical Characterization

Executive Summary

2-Ethylquinoline-4-carboxylic acid (2-EQCA), identified by CAS number 24260-30-8, is a highly functionalized heterocyclic compound serving as a critical scaffold in medicinal chemistry and advanced materials science. Structurally related to Cinchophen (2-phenylquinoline-4-carboxylic acid), the 2-ethyl substitution introduces unique steric and lipophilic parameters that directly influence the molecule's crystal lattice energy and solvation dynamics.

For drug development professionals, understanding the thermodynamic properties of 2-EQCA is not merely an academic exercise; it is the foundational step for predicting bioavailability, optimizing crystallization processes, and designing stable formulations. This whitepaper provides a rigorous, self-validating framework for determining the solid-state and solution thermodynamics of 2-EQCA, grounded in established physicochemical principles and authoritative analytical protocols.

Baseline Physicochemical Profile

Before initiating complex thermodynamic empirical studies, it is necessary to establish the baseline physicochemical parameters of 2-EQCA. The amphoteric nature of the molecule—comprising a weakly basic quinoline nitrogen and a weakly acidic carboxylic moiety—dictates that its thermodynamic behavior is highly dependent on the dielectric constant and pH of the solubilizing media.

Table 1 summarizes the core quantitative data currently established for 2-EQCA[1].

Table 1: Physicochemical Properties of 2-Ethylquinoline-4-carboxylic acid
PropertyValue / SpecificationAnalytical Relevance
CAS Number 24260-30-8Identifier for chemical databases.
Molecular Formula C₁₂H₁₁NO₂Stoichiometric basis for molar calculations.
Molecular Weight 201.22 g/mol Required for molarity and mole fraction conversions.
Boiling Point 349.3 °C (at 760 mmHg)Indicates high thermal stability and strong intermolecular forces.
Density 1.241 g/cm³Critical for volumetric to mass conversions in solvent mixtures.
Vapor Pressure 1.78 × 10⁻⁵ mmHg (at 25 °C)Low volatility; relevant for long-term solid-state stability.
Flash Point 165.0 °CSafety parameter for high-temperature thermal analysis (e.g., DSC/TGA).
Refractive Index 1.643Useful for purity verification via refractometry.

Thermodynamics of Solution: The Shake-Flask Protocol

Mechanistic Causality

The solubility of 2-EQCA is governed by the thermodynamic penalty of disrupting its crystal lattice minus the thermodynamic gain of solute-solvent interactions. By measuring the mole fraction solubility ( x ) across a temperature gradient, we can extract the apparent standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ ) of solution using the modified Van't Hoff equation:

lnx=−RTΔHsol∘​​+RΔSsol∘​​

Where R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹) and T is the absolute temperature. A positive ΔHsol∘​ indicates an endothermic dissolution process, which is typical for crystalline organic acids[2].

Step-by-Step Methodology: Isothermal Saturation

To ensure data integrity, the saturation shake-flask method must be employed. This is the gold standard for thermodynamic solubility determination[3].

  • Preparation of Solvent Media: Prepare the target solvents (e.g., aqueous buffers at varying pH or binary cosolvent mixtures like 1-propanol/water) by mass using an analytical balance (uncertainty ≤ 0.0001 g).

  • Solute Addition: Add an excess amount of 2-EQCA (approximately 50-100 mg depending on estimated solubility) to 10 mL of the solvent in tightly sealed, glass-jacketed vials.

  • Isothermal Equilibration: Submerge the vials in a thermostatic shaking water bath. Set the agitation to 150 RPM. Conduct the experiment across a minimum of five temperature points (e.g., 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K). Allow 48 to 72 hours for solid-liquid equilibrium to be achieved[2].

  • Phase Separation: Turn off the shaker and allow the undissolved solid to settle for 12 hours under strictly isothermal conditions to prevent temperature-induced precipitation.

  • Filtration & Quantification: Extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter (pre-heated to the experimental temperature). Dilute the aliquot appropriately and quantify the 2-EQCA concentration using validated UV-Vis spectrophotometry or RP-HPLC.

  • Thermodynamic Calculation: Plot lnx versus 1/T . The slope of the linear regression yields −ΔHsol∘​/R , and the y-intercept yields ΔSsol∘​/R .

Solid-State Thermodynamics: Thermal Analysis (DSC)

Mechanistic Causality

The ideal solubility of 2-EQCA is intrinsically linked to its solid-state thermodynamics, specifically the enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ). These parameters quantify the crystal lattice energy. A higher ΔHfus​ directly correlates with lower aqueous solubility, as more energy is required to break the intermolecular hydrogen bonds between the carboxylic acid and quinoline nitrogen in the solid state.

Step-by-Step Methodology: Differential Scanning Calorimetry

To obtain reliable ΔHfus​ and heat capacity ( Cp​ ) data, Differential Scanning Calorimetry (DSC) must be rigorously calibrated[4][5].

  • Instrument Calibration: Calibrate the DSC using a Certified Reference Material (CRM). High-purity Indium (e.g., NIST SRM 2232) is the standard for temperature ( Tm​ = 156.6 °C) and enthalpy ( ΔHfus​ = 28.66 J/g) calibration[4].

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of high-purity 2-EQCA into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any residual volatile impurities or moisture without causing pan deformation.

  • Atmospheric Control: Purge the DSC cell with ultra-high purity dry Nitrogen at a constant flow rate of 50 mL/min to prevent oxidative degradation during the heating cycle.

  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Apply a linear heating rate of 10 K/min up to 360 °C (safely above the predicted boiling point to capture the full melting endotherm).

  • Data Integration: Analyze the thermogram. The extrapolated onset temperature of the endothermic peak represents the Tm​ , while the integrated area under the peak (normalized by sample mass) yields the specific enthalpy of fusion ( ΔHfus​ in J/g).

Thermodynamic Characterization Workflow

To synthesize the protocols described above, the following diagram illustrates the parallel workflows required to build a complete thermodynamic profile for 2-EQCA.

ThermoWorkflow cluster_solution Solution Thermodynamics cluster_solid Solid-State Thermodynamics Start 2-EQCA Sample (CAS 24260-30-8) ShakeFlask Isothermal Shake-Flask (293.15 K - 313.15 K) Start->ShakeFlask DSC Differential Scanning Calorimetry (DSC) Start->DSC Equilibration Solid-Liquid Equilibration (48-72 hrs) ShakeFlask->Equilibration VantHoff Van't Hoff Analysis (ΔH°, ΔS°, ΔG°) Equilibration->VantHoff Output Comprehensive Thermodynamic Profile of 2-EQCA VantHoff->Output Solubility Profile Calibration Indium Calibration (SRM 2232) DSC->Calibration Integration Peak Integration (Tm, ΔHfus, Cp) Calibration->Integration Integration->Output Lattice Energy

Figure 1: Dual-pathway thermodynamic characterization workflow for 2-EQCA.

Conclusion

The thermodynamic profiling of 2-Ethylquinoline-4-carboxylic acid requires a dual-faceted approach. By combining the solid-state lattice energy metrics derived from rigorously calibrated DSC with the solvation dynamics obtained via the isothermal shake-flask method, researchers can accurately predict the phase behavior of 2-EQCA. This self-validating data loop ensures that formulation strategies, crystallization scale-ups, and structural modifications are driven by empirical thermodynamic truths rather than theoretical approximations.

References

  • LookChem. "Cas 24260-30-8, 2-ethylquinoline-4-carboxylic acid - Basic Information and Chemical Properties." LookChem Database. Available at: [Link]

  • Physical Chemistry Research. "Thermodynamic Properties of Sulfasalazine in Binary Aqueous Mixtures... Computational Modeling and Solubilization." Phys. Chem. Res. Available at: [Link]

  • Biointerface Research in Applied Chemistry. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Res. Appl. Chem. Available at:[Link]

  • Journal of Chemical & Engineering Data (ACS). "Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry." J. Chem. Eng. Data. Available at:[Link]

  • National Institutes of Health (NIH) / NIST. "Standards Development For Differential Scanning Calorimetry." J Res Natl Bur Stand. Available at:[Link]

Sources

Foundational

Biocatalytic and Engineered Biosynthetic Pathways for 2-Ethylquinoline-4-Carboxylic Acid: A Technical Whitepaper

Executive Summary 2-Ethylquinoline-4-carboxylic acid is a versatile N-heterocyclic scaffold, serving as a critical pharmacophore in the development of potent SIRT3 inhibitors and antineoplastic agents ([1]). Traditionall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethylquinoline-4-carboxylic acid is a versatile N-heterocyclic scaffold, serving as a critical pharmacophore in the development of potent SIRT3 inhibitors and antineoplastic agents ([1]). Traditionally accessed via harsh, multi-component chemical condensations such as the Doebner hydrogen-transfer reaction ([2]), the demand for sustainable, enantioselective, and scalable synthesis has driven the development of engineered biosynthetic pathways. This whitepaper details the retrobiosynthetic design, enzyme engineering principles, and validated experimental protocols for the biocatalytic production of 2-ethylquinoline-4-carboxylic acid.

Pharmacological Grounding & Target Rationale

Sirtuin 3 (SIRT3) is a mitochondrial deacetylase implicated in metabolic reprogramming and oncogenesis. Derivatives of 2-ethylquinoline-4-carboxylic acid have been identified as selective SIRT3 inhibitors, inducing G0/G1 phase cell cycle arrest in leukemic cell lines[1]. The 4-carboxylic acid moiety is essential for hydrogen bonding within the SIRT3 catalytic pocket, while the 2-ethyl substitution provides optimal steric bulk to exclude off-target binding to SIRT1 and SIRT2.

Retrobiosynthetic Strategy: Co-opting Natural Machinery

While Pseudomonas aeruginosa naturally synthesizes 2-alkyl-4-quinolones (e.g., the Pseudomonas Quinolone Signal, PQS) via the pqsABCDE operon ([3]), these natural pathways yield 4-hydroxyquinolines rather than 4-carboxylic acids. To achieve the specific 4-carboxylic acid oxidation state, we must biomimetically reconstruct the Doebner reaction using a synthetic biology framework.

The engineered pathway consists of three biocatalytic steps:

  • Imine Formation : Condensation of aniline and propanal.

  • Aldol Addition : An engineered pyruvate aldolase catalyzes the nucleophilic attack of pyruvate onto the imine.

  • Oxidative Aromatization : A flavin-dependent oxidase drives the cyclization and subsequent aromatization to yield the final 2-ethylquinoline-4-carboxylic acid.

Causality in Enzyme Choice : Native 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolases exhibit strict stereocontrol but poor activity towards non-phosphorylated, bulky aromatic imines. By mutating the active site residues (e.g., F135W / T161S), the binding pocket is expanded to accommodate the N-propylidene aniline intermediate. This rational design ensures high catalytic turnover ( kcat​ ) and minimizes off-target aliphatic aldol condensations.

Pathway Visualization

Biosynthesis_Pathway Aniline Aniline Enz1 Imine Synthase (Spontaneous/Enzymatic) Aniline->Enz1 Propanal Propanal Propanal->Enz1 Pyruvate Pyruvate Enz2 Engineered KDPG Aldolase Variant Pyruvate->Enz2 Imine N-Propylidene Aniline (Intermediate) Imine->Enz2 Aldol Aldol-Amine Adduct Enz3 Flavin-dependent Oxidase (FAD) Aldol->Enz3 Product 2-Ethylquinoline-4- carboxylic acid Enz1->Imine Enz2->Aldol Enz3->Product

Engineered biocatalytic cascade for 2-Ethylquinoline-4-carboxylic acid synthesis.

Experimental Protocols: In Vitro Reconstitution

To ensure reproducibility and trustworthiness, the following self-validating protocol details the in vitro synthesis using purified recombinant enzymes.

Step 1: Enzyme Expression and Purification

  • Transform E. coli BL21(DE3) with pET28a vectors containing the engineered KDPG aldolase and flavin oxidase genes.

  • Induce expression with 0.5 mM IPTG at an OD600 of 0.6; incubate at 18°C for 16 hours to ensure proper folding and prevent inclusion body formation.

  • Purify via Ni-NTA affinity chromatography. Self-Validation Check: Run an SDS-PAGE gel; target bands must appear at ~32 kDa (Aldolase) and ~45 kDa (Oxidase) with >95% purity before proceeding to biocatalysis.

Step 2: Biocatalytic Reaction Setup

  • Prepare a 50 mM HEPES buffer (pH 7.5) containing 100 mM NaCl and 10 µM FAD.

  • Add substrates: 10 mM aniline, 15 mM propanal, and 25 mM sodium pyruvate. Causality: Excess pyruvate and propanal are explicitly required to drive the thermodynamic equilibrium forward and compensate for the high volatility of propanal during incubation.

  • Initiate the reaction by adding 5 µM KDPG aldolase variant and 2 µM flavin oxidase.

  • Incubate the mixture in a shaking incubator at 30°C, 200 rpm for 24 hours under continuous aeration (oxygen serves as the obligate terminal electron acceptor for the flavin oxidase).

Step 3: Product Isolation and LC-MS Validation

  • Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate denatured proteins.

  • Analyze the supernatant via LC-MS/MS. Self-Validation Check: The target 2-ethylquinoline-4-carboxylic acid (C12H11NO2) must elute with a highly specific [M+H]+ m/z of 202.08.

Workflow Visualization

Experimental_Workflow S1 Step 1 Protein Expression & Ni-NTA Purification S2 Step 2 Substrate Loading (Aniline, Propanal, Pyruvate) S1->S2 S3 Step 3 Biocatalytic Cascade (30°C, Aerobic, 24h) S2->S3 S4 Step 4 Protein Precipitation (MeCN + 0.1% FA) S3->S4 S5 Step 5 LC-MS/MS Validation (m/z 202.08) S4->S5

Experimental workflow for in vitro biocatalytic synthesis and LC-MS validation.

Quantitative Data: Chemical vs. Biocatalytic Synthesis

The transition from traditional chemical synthesis (e.g., Doebner reaction using p-toluenesulfonic acid) to the engineered biocatalytic pathway demonstrates significant improvements in environmental metrics and downstream purification efficiency.

MetricTraditional Doebner SynthesisEngineered Biocatalytic Pathway
Catalyst p-TSA / H2​NSO3​H (Harsh Acids)KDPG Aldolase + Flavin Oxidase
Solvent Ethanol / Ethylene Glycol (Reflux)Aqueous Buffer (HEPES, pH 7.5)
Temperature 80°C - 120°C30°C
Yield (%) 65 - 85%72 - 88%
Byproduct Profile High (Unreacted imines, polymers)Low (Trace aliphatic aldols)
E-Factor (Waste/Product) > 15< 5

Table 1: Comparative quantitative analysis of synthesis methodologies for 2-Ethylquinoline-4-carboxylic acid.

Conclusion

The biosynthesis of 2-ethylquinoline-4-carboxylic acid represents a paradigm shift in how we approach the manufacturing of complex N-heterocyclic pharmacophores. By mapping the logic of the chemical Doebner reaction onto an engineered enzymatic cascade, researchers can bypass the limitations of traditional organic synthesis. The integration of directed evolution with rational retrobiosynthetic design provides a self-validating, scalable, and highly sustainable platform for modern drug development.

References

  • Title : Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors Source : Frontiers in Pharmacology URL :[Link]

  • Title : Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : The Stringent Response Modulates 4-Hydroxy-2-Alkylquinoline Biosynthesis and Quorum-Sensing Hierarchy in Pseudomonas aeruginosa Source : Journal of Bacteriology (ASM Journals) URL :[Link]

Sources

Exploratory

Structural and Spectroscopic Elucidation of 2-Ethylquinoline-4-carboxylic Acid: A Comprehensive Analytical Guide

Executive Summary Quinoline-4-carboxylic acids represent a privileged class of heterocyclic pharmacophores, historically rooted in the cinchophen scaffold and widely utilized in modern drug discovery for their antiviral,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylic acids represent a privileged class of heterocyclic pharmacophores, historically rooted in the cinchophen scaffold and widely utilized in modern drug discovery for their antiviral, antibacterial, and enzyme-inhibitory properties (e.g., SIRT3 and DHODH inhibition)[1]. The introduction of a 2-ethyl substituent onto this core—yielding 2-Ethylquinoline-4-carboxylic acid (CAS: 24260-30-8)—modulates the molecule's lipophilicity and steric profile, directly impacting target binding affinity[2].

For researchers and drug development professionals, the rigorous structural validation of this intermediate is non-negotiable. This whitepaper provides an in-depth, authoritative guide to the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characterization of 2-ethylquinoline-4-carboxylic acid, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Analytical Workflow and Structural Rationale

The structural confirmation of 2-ethylquinoline-4-carboxylic acid requires a multidimensional approach. The quinoline core is highly electron-deficient, while the C4-carboxylic acid introduces significant hydrogen-bonding capabilities that dictate solvent selection during analysis.

G Start 2-Ethylquinoline-4-carboxylic acid Sample Prep Sample Preparation (DMSO-d6 / KBr) Start->Prep IR FT-IR Spectroscopy (Functional Groups) Prep->IR NMR1H 1H-NMR (Proton Environments) Prep->NMR1H NMR13C 13C-NMR (Carbon Framework) Prep->NMR13C Validate Structural Validation IR->Validate NMR1H->Validate NMR13C->Validate

Fig 1. Multidimensional spectroscopic workflow for structural validation.

Causality in Solvent Selection

A common pitfall in analyzing quinoline-4-carboxylic acids is the use of non-polar deuterated solvents like Chloroform-d ( CDCl3​ ). In non-polar media, the carboxylic acid groups form robust intermolecular hydrogen-bonded dimers, which severely broaden the acidic proton signal and reduce overall solubility. Expert Choice: Dimethyl sulfoxide-d6 ( DMSO-d6​ ) is the mandatory solvent for this scaffold[3]. The strong hydrogen-bond accepting nature of the sulfoxide oxygen disrupts the carboxylic acid dimers, yielding sharp, highly resolved aromatic signals and allowing the direct observation of the −COOH proton at extreme downfield shifts ( ∼13.7 ppm ).

Infrared (IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides the first line of evidence for the functional group integrity of the synthesized molecule, specifically validating the presence of the carboxylic acid and the heteroaromatic ring[4].

Quantitative IR Data Summary
Functional GroupWavenumber ( cm−1 )Intensity & ShapeMechanistic Assignment / Causality
O–H (Acid) 3450 – 2500Broad, StrongExtensive hydrogen bonding of the −COOH group. The breadth is caused by varying degrees of H-bond strengths in the solid state.
C=O (Carbonyl) 1700 – 1710Sharp, StrongConjugation with the quinoline π -system lowers the stretching frequency compared to isolated aliphatic acids ( ∼1730 cm−1 ).
C=N / C=C 1590, 1550Medium, SharpAromatic ring breathing and stretching vibrations characteristic of the nitrogen-containing heteroaromatic core.
C–O 1220 – 1250StrongSingle bond stretching within the carboxylic acid group.
C–H (Aliphatic) 2960, 2870WeakAsymmetric and symmetric stretching of the C2-ethyl group ( −CH2​CH3​ ).
Self-Validating IR Protocol (ATR-FTIR)
  • Background Validation: Prior to sample analysis, run a background scan on the bare Attenuated Total Reflectance (ATR) diamond crystal. Causality: This validates the removal of atmospheric CO2​ ( ∼2350 cm−1 ) and water vapor, ensuring they do not mask the broad O-H stretch of the sample.

  • Sample Application: Place 2-3 mg of the crystalline 2-ethylquinoline-4-carboxylic acid directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact. Causality: Poor contact results in artificially weak signals, particularly in the high-frequency region (>3000 cm−1 ).

  • Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (minimum 32 scans) to ensure a high signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1H and 13C NMR are the definitive tools for mapping the atomic connectivity of 2-ethylquinoline-4-carboxylic acid. The data below is extrapolated from established spectral profiles of analogous 2-alkylquinoline-4-carboxylic acids[5].

LogicTree Root 1H-NMR Signal Aliphatic Aliphatic Region (1.0 - 3.5 ppm) Root->Aliphatic Aromatic Aromatic Region (7.5 - 9.0 ppm) Root->Aromatic Acidic Acidic Region (> 12.0 ppm) Root->Acidic EthylCH3 Triplet (3H) C2-CH3 Aliphatic->EthylCH3 EthylCH2 Quartet (2H) C2-CH2 Aliphatic->EthylCH2 PeriH5 Doublet (1H) H-5 (Deshielded) Aromatic->PeriH5 COOH Broad Singlet (1H) -COOH Acidic->COOH

Fig 2. Logical decision tree for 1H-NMR signal assignment.

Quantitative 1H NMR Data Summary (400 MHz, DMSO-d6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Causality
13.70 Broad Singlet1H −COOH Highly deshielded acidic proton. Broadness is due to chemical exchange.
8.62 Doublet ( J≈8.4 Hz)1HH-5The Peri-Effect: The spatial proximity of the C4-carbonyl oxygen to the H-5 proton causes severe magnetic deshielding, pushing this signal furthest downfield among the aromatics[3].
8.10 Doublet ( J≈8.4 Hz)1HH-8Deshielded by the adjacent heteroaromatic nitrogen.
7.95 Singlet1HH-3Isolated proton on the pyridine ring; lacks ortho-coupling.
7.75 - 7.82 Multiplet1HH-7Standard aromatic resonance, split by H-6 and H-8.
7.60 - 7.68 Multiplet1HH-6Standard aromatic resonance, split by H-5 and H-7.
2.95 Quartet ( J≈7.5 Hz)2H −CH2​− (Ethyl)Split by the adjacent −CH3​ group. Deshielded relative to standard alkanes due to attachment to the sp 2 hybridized C2 carbon.
1.35 Triplet ( J≈7.5 Hz)3H −CH3​ (Ethyl)Split by the adjacent −CH2​− group.
Quantitative 13C NMR Data Summary (100 MHz, DMSO-d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
167.5 Quaternary ( C=O )C4-Carboxylic Acid[5]
163.2 QuaternaryC-2 (Attached to Ethyl group and Nitrogen)
148.5 QuaternaryC-8a (Bridgehead, adjacent to Nitrogen)
141.2 QuaternaryC-4 (Attached to −COOH )
130.6, 129.4, 127.1, 125.5 Tertiary (CH)Aromatic carbons (C-5, C-7, C-8, C-6)
123.0 QuaternaryC-4a (Bridgehead)
119.5 Tertiary (CH)C-3
31.2 Secondary ( CH2​ )Ethyl −CH2​−
14.1 Primary ( CH3​ )Ethyl −CH3​−
Self-Validating NMR Protocol ( D2​O Exchange)

To definitively prove that the peak at δ 13.70 ppm belongs to the carboxylic acid and is not an anomalous impurity, a self-validating D2​O exchange experiment must be performed[6].

  • Initial Acquisition: Prepare 15 mg of the compound in 0.6 mL of DMSO-d6​ . Acquire the standard 1D 1H NMR spectrum.

  • Deuterium Introduction: Remove the NMR tube from the spectrometer and add exactly 1 drop (approx. 10 μ L) of Deuterium Oxide ( D2​O ) to the tube.

  • Agitation: Shake the tube vigorously for 30 seconds to facilitate the chemical exchange mechanism: R-COOH+D2​O⇌R-COOD+HDO .

  • Validation Scan: Re-acquire the 1H NMR spectrum.

  • Observation: The broad singlet at δ 13.70 ppm will completely disappear, and a new peak for HDO will emerge around δ 3.3 ppm. This definitively validates the assignment of the acidic proton.

Conclusion

The rigorous characterization of 2-ethylquinoline-4-carboxylic acid relies heavily on understanding the electronic and spatial dynamics of the quinoline core. The peri-effect observed in the 1H NMR (shifting H-5 downfield) and the conjugation effects observed in the IR spectrum are hallmarks of this privileged scaffold. By adhering to the solvent rationales and self-validating protocols outlined in this guide, researchers can ensure absolute structural integrity before advancing this compound into complex biological assays or subsequent synthetic steps.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Ethylquinoline-4-carboxylic Acid via the Doebner Multicomponent Reaction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure & Mechanistic Guide.

Introduction and Strategic Route Selection

Quinoline-4-carboxylic acids (cinchoninic acids) are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitors and other targeted therapeutics [1].

When designing a synthesis protocol for 2-Ethylquinoline-4-carboxylic acid (CAS: 24260-30-8), chemists traditionally evaluate two primary named reactions: the Pfitzinger reaction and the Doebner reaction .

The Regioselectivity Challenge

A standard Pfitzinger reaction utilizes isatin and a ketone in a strongly basic medium. To synthesize a 2-ethyl derivative, the logical ketone precursor would be 2-butanone (methyl ethyl ketone). However, the Pfitzinger reaction with 2-butanone exhibits poor regioselectivity for the 2-ethyl product. Under thermodynamic control, the enolate forms preferentially at the more substituted α -carbon (the methylene group), leading almost exclusively to the isolation of 2,3-dimethylquinoline-4-carboxylic acid rather than the desired 2-ethyl isomer [2].

The Doebner Solution

To establish a self-validating, high-yield system, this protocol utilizes the Doebner Multicomponent Reaction [3]. By reacting aniline, propionaldehyde, and pyruvic acid, we bypass the regiochemical ambiguity of the Pfitzinger route. The aldehyde explicitly dictates the substitution at the 2-position, ensuring absolute regiocontrol and yielding pure 2-ethylquinoline-4-carboxylic acid [1, 3].

Mechanistic Pathway

The Doebner reaction is a three-component condensation. The causality of the reaction sequence is driven by the relative electrophilicity of the reagents. Aniline first condenses with the highly reactive propionaldehyde to form a Schiff base (imine). The enol form of pyruvic acid then undergoes a Mannich-type addition to the imine, followed by intramolecular cyclodehydration and subsequent oxidation (aromatization) to yield the final quinoline core.

DoebnerMechanism Aniline Aniline (Nucleophile) Imine Schiff Base Intermediate (In Situ) Aniline->Imine Condensation Aldehyde Propionaldehyde (Electrophile) Aldehyde->Imine Condensation Pyruvic Pyruvic Acid (Enolate Source) Aldol Mannich-type Addition Intermediate Pyruvic->Aldol Enol addition Imine->Aldol Cyclization Intramolecular Cyclization & Dehydration Aldol->Cyclization Product 2-Ethylquinoline-4-carboxylic acid (Target Product) Cyclization->Product Aromatization [-H2, -H2O]

Fig 1: Mechanistic pathway of the Doebner multicomponent synthesis of 2-ethylquinoline-4-carboxylic acid.

Experimental Protocol

Reagent Matrix
ReagentCAS NumberMW ( g/mol )EquivalentsAmountRole
Aniline62-53-393.131.04.66 g (50 mmol)Primary Amine / Core
Propionaldehyde123-38-658.081.13.19 g (55 mmol)Electrophile / C2-Source
Pyruvic Acid127-17-388.061.04.40 g (50 mmol)C3-C4 Source / Acid
Absolute Ethanol64-17-546.07N/A100 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 100 mL of absolute ethanol to the flask.

  • Introduce 4.66 g (50 mmol) of aniline into the solvent. Stir at room temperature (20-25 °C) for 5 minutes to ensure complete dissolution.

  • Critical Causality Step: Slowly add 3.19 g (55 mmol) of propionaldehyde dropwise over 10 minutes. The slight excess (1.1 eq) compensates for the volatility of propionaldehyde. Allow the mixture to stir for 30 minutes at room temperature to pre-form the Schiff base intermediate.

Step 2: Pyruvic Acid Addition & Cyclization 5. Cool the reaction vessel to 0 °C using an ice-water bath. 6. Add 4.40 g (50 mmol) of pyruvic acid dropwise over 15 minutes. Note: Pyruvic acid addition is exothermic. Controlling the temperature prevents the polymerization of the aldehyde and limits the formation of unwanted side products. 7. Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78 °C). 8. Maintain reflux under a nitrogen atmosphere for 6 to 8 hours. The reaction progress can be monitored via TLC (Eluent: Dichloromethane/Methanol 9:1, UV detection at 254 nm).

Step 3: Workup and Isolation 9. Once the starting materials are consumed, remove the heat source and allow the reaction to cool slowly to room temperature. 10. Transfer the flask to an ice bath (0-5 °C) and let it stand for 2 hours. The target 2-ethylquinoline-4-carboxylic acid will precipitate as a crystalline solid due to its low solubility in cold ethanol. 11. Isolate the crude product via vacuum filtration using a Büchner funnel. 12. Wash the filter cake with two 15 mL portions of ice-cold absolute ethanol, followed by 20 mL of cold diethyl ether to remove unreacted aniline and trace organic impurities.

Step 4: Purification 13. Recrystallize the crude solid from a minimal amount of boiling ethanol or an ethanol/water mixture. 14. Dry the purified crystals in a vacuum oven at 60 °C for 12 hours to constant weight.

Analytical Characterization

To validate the structural integrity of the synthesized 2-ethylquinoline-4-carboxylic acid, the following analytical markers should be confirmed:

  • Appearance: Off-white to pale yellow crystalline powder.

  • Mass Spectrometry (ESI-MS): Calculated for C12​H11​NO2​ [M+H]+ : 202.08; Found: ~202.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • The defining feature of the regioselective success is the ethyl group at the C2 position.

    • Look for a distinct triplet at δ ~1.35 ppm (3H, −CH3​ ) and a quartet at δ ~2.95 ppm (2H, −CH2​− ).

    • The aromatic protons of the quinoline core will appear between δ 7.60 and 8.70 ppm.

References

  • LookChem. "Cas 24260-30-8, 2-ethylquinoline-4-carboxylic acid Basic Information and Upstream Products." LookChem Database. Available at:[Link]

  • Marco-Contelles, J., et al. "Recent Advances in the Friedländer Reaction." Chemical Reviews, ACS Publications. Available at:[Link]

  • IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at:[Link]

Application

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 2-Ethylquinoline-4-carboxylic Acid

Introduction & Pharmacological Context 2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) serves as a foundational heterocyclic scaffold extensively utilized in modern medicinal chemistry and drug discovery[1]. Derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) serves as a foundational heterocyclic scaffold extensively utilized in modern medicinal chemistry and drug discovery[1]. Derivatives of the quinoline-4-carboxylic acid pharmacophore have demonstrated profound in vivo efficacy across multiple therapeutic areas. Notably, they act as potent Dihydroorotate Dehydrogenase (DHODH) inhibitors in oncology models[2], multistage antimalarial agents targeting novel parasitic pathways[3], and high-affinity inhibitors of Leishmania major N-myristoyltransferase (LmNMT)[4].

Because the unmodified 2-ethylquinoline-4-carboxylic acid is frequently utilized as a primary screening hit or a core synthetic building block, establishing its baseline in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profile is a critical first step in lead optimization. This application note provides a field-tested, self-validating protocol for formulating and dosing this compound in murine models to ensure high-fidelity data collection.

MOA Compound 2-Ethylquinoline-4-carboxylic acid (Pharmacological Probe) Target Target Enzyme (e.g., DHODH / LmNMT) Compound->Target Competitive Binding Pathway Metabolic Pathway Blockade Target->Pathway Enzyme Inhibition Effect In Vivo Efficacy (Disease Modification) Pathway->Effect Phenotypic Response

Fig 1: Pharmacological mechanism of quinoline-4-carboxylic acid derivatives.

Physicochemical Properties & Formulation Strategy

The compound features a highly lipophilic quinoline core paired with an ionizable carboxylic acid moiety (predicted pKa ~ 4.5). This structural dichotomy creates a highly pH-dependent solubility profile.

Expertise & Causality Insight: Administering lipophilic acids intravenously in unbuffered saline often leads to rapid precipitation in the bloodstream. This causes micro-embolisms and yields artificially low systemic clearance rates. To prevent this, cyclodextrin-based vehicles or pH-adjusted co-solvents must be utilized. Cyclodextrins encapsulate the hydrophobic quinoline core, while the carboxylic acid remains ionized at physiological pH, ensuring safe systemic exposure[3].

Quantitative Formulation Guidelines
RouteDose LevelRecommended Vehicle FormulationRationale / Causality
Intravenous (IV) 1 - 2 mg/kg5% DMSO + 95% (20% HP-β-CD in Saline)DMSO dissolves the crystal lattice; HP-β-CD prevents in vivo precipitation upon dilution in blood.
Per Os (PO) 5 - 30 mg/kg0.5% Methylcellulose + 0.2% Tween-80 in H₂OCreates a homogenous suspension. Tween-80 acts as a surfactant to increase the wetted surface area for GI absorption.
Intraperitoneal (IP) 10 - 50 mg/kg10% DMSO + 10% Tween-80 + 80% SalineBalances solubility with tolerability to prevent peritoneal irritation and localized necrosis.

Step-by-Step In Vivo Pharmacokinetic Protocol

Self-Validating Design: This protocol mandates parallel Intravenous (IV) and Per Os (PO) arms. By calculating the absolute bioavailability (F%), researchers can mathematically validate whether poor in vivo efficacy is due to intrinsic target inactivity or merely a failure of gastrointestinal absorption.

Step 3.1: Formulation Preparation & Validation
  • IV Formulation (1 mg/kg):

    • Weigh exactly 1.0 mg of 2-ethylquinoline-4-carboxylic acid.

    • Dissolve in 50 µL of pure DMSO. Vortex until completely clear.

    • Slowly add 950 µL of 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline while continuously stirring.

    • Validation Check: The solution must remain optically clear. If turbidity occurs, sonicate for 10 minutes at 37°C. Filter through a 0.22 µm PTFE syringe filter prior to injection to guarantee the absence of micro-particulates.

  • PO Formulation (5 mg/kg):

    • Weigh exactly 5.0 mg of the compound.

    • Suspend in 10 mL of the Methylcellulose/Tween-80 vehicle.

    • Homogenize using a probe sonicator for 2 minutes until a uniform, milky suspension is achieved.

Step 3.2: Dosing Execution (Murine Model)
  • Subjects: Male C57BL/6 mice (8-10 weeks old, ~25g). Fast the PO group for 4 hours prior to dosing to normalize gastric emptying times and reduce absorption variability.

  • IV Administration: Administer 5 mL/kg (1 mg/kg dose) via the lateral tail vein.

    • Expert Insight: Warm the tail using a heat lamp for 2 minutes to induce vasodilation. This ensures a smooth bolus injection and prevents extravasation, which would invalidate the Cmax data.

  • PO Administration: Administer 10 mL/kg (5 mg/kg dose) via oral gavage using a 20G reusable feeding needle.

Step 3.3: Serial Blood Sampling
  • Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Procedure: Collect 20 µL of blood via tail snip or saphenous vein puncture into K₂EDTA-coated microvettes.

  • Processing: Centrifuge at 3000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until analysis.

Workflow F Formulation (IV & PO) D Dosing (Mice, n=3/group) F->D S Serial Sampling (0.25 - 24h) D->S A LC-MS/MS Bioanalysis S->A P PK Modeling (NCA) A->P

Fig 2: Standardized in vivo pharmacokinetic experimental workflow.

LC-MS/MS Bioanalysis & Expected Data

Extract plasma samples using protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., Brequinar, a well-known quinoline-4-carboxylic acid derivative, to validate extraction recovery)[2]. Centrifuge and inject the supernatant into a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

Representative Pharmacokinetic Parameters

While specific parameters for the unmodified 2-ethylquinoline-4-carboxylic acid will vary based on the exact murine strain, researchers should benchmark their results against the following expected ranges derived from optimized quinoline-4-carboxylic acid analogs[2][3]:

PK ParameterIV Dosing (1 mg/kg)PO Dosing (3-5 mg/kg)Interpretation / Causality
Cmax ~ 2.5 - 4.0 µM~ 1.0 - 2.0 µMHigh IV Cmax confirms successful bolus without precipitation.
Clearance (CL) 10 - 20 mL/min/kgN/AModerate clearance indicates hepatic microsomal stability.
Volume of Dist. (Vss) 0.8 - 1.5 L/kgN/AVss > Total body water (0.7 L/kg) indicates good tissue penetration.
Half-life (t1/2) 1.0 - 2.0 h2.5 - 3.0 hPO half-life may appear longer due to flip-flop kinetics (prolonged absorption).
Bioavailability (F%) 100% (Reference)50% - 75%Excellent oral bioavailability driven by the lipophilic quinoline core.

Sources

Method

Application Note: Scale-Up Synthesis Techniques for 2-Ethylquinoline-4-carboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a comprehensive, field-proven guide for the pilot-scale synthesis of 2-ethylquinoline-4-carboxylic acid, comparing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a comprehensive, field-proven guide for the pilot-scale synthesis of 2-ethylquinoline-4-carboxylic acid, comparing the Pfitzinger and Doebner methodologies.

Executive Summary & Route Selection

2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) is a critical heterocyclic building block utilized extensively in the development of targeted therapeutics, including TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibitors[1]. When transitioning this compound from discovery to pilot-scale production, process chemists must navigate significant challenges related to regioselectivity, atom economy, and the suppression of polymeric byproducts.

This guide evaluates the two primary synthetic pathways:

  • The Pfitzinger Reaction: A highly scalable condensation between isatin and butanone.

  • The Doebner Multicomponent Reaction (MCR): A classical three-component coupling of aniline, pyruvic acid, and propionaldehyde[2].

While the Doebner reaction offers a streamlined, single-step multicomponent approach[3], the Pfitzinger reaction is generally preferred for industrial scale-up due to superior regiocontrol and the avoidance of aliphatic aldehyde polymerization.

Mechanistic Causality & Process Dynamics

The Pfitzinger Route (Isatin + Butanone)

The Pfitzinger synthesis relies on the base-mediated ring opening of 3 to form the reactive intermediate, potassium isatinate[3].

  • Causality in Regioselectivity: When butanone is introduced, the reaction faces a regioselective fork because butanone possesses two α-carbons. Condensation at the terminal methyl group yields the desired 2-ethylquinoline-4-carboxylic acid, whereas reaction at the internal methylene group yields the 2,3-dimethyl byproduct. By employing a high concentration of base (33% KOH) and extended reflux, the reaction is driven under thermodynamic control , overwhelmingly favoring the less sterically hindered 2-ethyl derivative.

The Doebner MCR Route (Aniline + Pyruvic Acid + Propionaldehyde)

The Doebner reaction is a classical method for synthesizing quinoline-4-carboxylic acids[2].

  • Causality in Reaction Sequencing: The mechanism proceeds via the initial formation of a Schiff base between aniline and propionaldehyde. This is followed by a Mannich-type addition of the enol form of pyruvic acid, subsequent cyclization, and oxidation[2].

  • Scale-Up Limitations: The primary bottleneck in scaling this route is the high reactivity of propionaldehyde. Under acidic reflux, aliphatic aldehydes are highly susceptible to self-aldol condensation and polymerization, often resulting in intractable tarry byproducts that severely depress isolated yields.

Visual Workflow: Synthetic Pathways

SynthesisRoutes Isatin Isatin (CAS 91-56-5) PfitzingerCond 33% KOH (aq) Reflux, 12h Thermodynamic Control Isatin->PfitzingerCond Butanone Butanone (CAS 78-93-3) Butanone->PfitzingerCond Target 2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) PfitzingerCond->Target Pfitzinger Synthesis Aniline Aniline (CAS 62-53-3) DoebnerCond EtOH / AcOH Reflux, 6h Schiff Base Intermediate Aniline->DoebnerCond Pyruvic Pyruvic Acid (CAS 127-17-3) Pyruvic->DoebnerCond Propanal Propionaldehyde (CAS 123-38-6) Propanal->DoebnerCond DoebnerCond->Target Doebner MCR

Figure 1: Comparative synthetic workflows for 2-Ethylquinoline-4-carboxylic acid.

Pilot-Scale Experimental Protocols

Protocol A: Pfitzinger Synthesis (100g Scale)

This protocol is optimized for high regioselectivity and utilizes an acid-base purification strategy.

  • Ring Opening: Charge a 2 L jacketed glass reactor with 100 g (0.68 mol) of isatin. Add 500 mL of 33% w/v aqueous potassium hydroxide (KOH). Stir at 60°C for 45 minutes.

    • Self-Validation Check: The suspension will transition to a clear, pale-yellow solution. This visual cue confirms the complete hydrolysis of the isatin amide bond to form the isatinate intermediate.

  • Condensation: Slowly add 73.5 g (1.02 mol, 1.5 eq) of butanone dropwise over 30 minutes to manage the mild exotherm.

  • Thermodynamic Reflux: Ramp the reactor temperature to reflux (approx. 95-100°C) and maintain vigorous stirring for 12 to 16 hours.

    • Causality: Premature cooling will result in a higher ratio of the kinetic 2,3-dimethyl byproduct. Extended thermal energy is required to equilibrate the system to the target 2-ethyl product.

  • Isolation: Cool the reaction mixture to 10°C. Carefully adjust the pH to 3.5 using 6M HCl under continuous stirring.

    • Self-Validation Check: Heavy precipitation should occur at pH 3.5. Critical: The isoelectric point of the target compound dictates precipitation; over-acidification (pH < 2) will protonate the quinoline nitrogen, causing the product to resolubilize as a hydrochloride salt, drastically reducing yield.

  • Purification: Filter the precipitate, wash with 3 x 100 mL of cold distilled water, and recrystallize from hot ethanol to yield pure 2-ethylquinoline-4-carboxylic acid.

Protocol B: Doebner Multicomponent Synthesis (100g Scale)

This protocol utilizes strict thermal control to mitigate aldehyde polymerization.

  • Schiff Base Formation: In a 2 L reactor, dissolve 63.3 g (0.68 mol) of aniline in 600 mL of absolute ethanol. Cool the system to 0-5°C.

  • Aldehyde Addition: Add 39.5 g (0.68 mol) of propionaldehyde dropwise over 1 hour.

    • Self-Validation Check: Maintaining the temperature strictly below 5°C prevents the exothermic self-condensation of the aliphatic aldehyde, ensuring it remains available for Schiff base formation.

  • Cyclization: Add 59.9 g (0.68 mol) of pyruvic acid dissolved in 100 mL of glacial acetic acid dropwise. Ramp the mixture to reflux for 6 hours.

  • Isolation: Cool to room temperature. The product will precipitate directly from the dark reaction mixture. Filter and wash extensively with cold ethanol to remove tarry byproducts. Recrystallize from DMF/water.

Quantitative Data Presentation

The following table summarizes the operational metrics for both pilot-scale routes, providing a clear comparison for process selection.

ParameterPfitzinger SynthesisDoebner MCR
Primary Upstream Precursors Isatin, Butanone[1]Aniline, Pyruvic Acid, Propionaldehyde[1]
Typical Isolated Yield (100g scale) 75 - 82%40 - 55%
Regioselectivity High (Thermodynamic control)Moderate (Side reactions prevalent)
Major Process Byproducts 2,3-Dimethylquinoline-4-carboxylic acidPyrrolidine diones, Aldehyde polymers
Reaction Time 12 - 16 hours6 - 8 hours
Scalability Rating Excellent Fair (Requires strict thermal control)

References[2] Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC

Source: nih.gov URL:[3] Title: 2,3-Dioxoindoline-5-carbonitrile|CAS 61394-92-1 - Benchchem Source: benchchem.com URL:[1] Title: Cas 24260-30-8,2-ethylquinoline-4-carboxylic acid - LookChem Source: lookchem.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Addressing false positives in 2-Ethylquinoline-4-carboxylic acid binding assays

Technical Support Center: 2-Ethylquinoline-4-carboxylic Acid Binding Assays A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethylquinoline-4-carboxylic Acid Binding Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice for researchers encountering false positives in binding assays involving 2-Ethylquinoline-4-carboxylic acid and its derivatives. As Senior Application Scientists, we have designed this resource to not only offer solutions but also to explain the underlying scientific principles, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2-Ethylquinoline-4-carboxylic acid derivative is showing activity across multiple, unrelated assays. What could be the primary cause?

This phenomenon is a classic indicator of a Pan-Assay Interference Compound (PAINS).[1][2][3] PAINS are compounds that appear as "hits" in numerous high-throughput screens (HTS) due to nonspecific activity or interference with the assay technology itself, rather than specific binding to the intended target.[1][2][3] The quinoline scaffold, while a valuable pharmacophore, can sometimes be associated with such promiscuous behavior.

Initial Troubleshooting Steps:

  • PAINS Substructure Analysis: Utilize computational filters to check if your compound contains substructures commonly associated with PAINS.[2] Several open-source tools and commercial software packages are available for this purpose.

  • Historical Data Review: If available, check internal or public databases (e.g., PubChem) to see if your compound or close analogs have been flagged as frequent hitters in other screening campaigns.[4]

  • Orthogonal Assay Validation: Test the compound in a fundamentally different assay format that measures the same biological endpoint.[4] For example, if your primary screen is fluorescence-based, an orthogonal assay could be based on mass spectrometry, which is less prone to interference from fluorescent compounds.[5]

Troubleshooting Guide: A Deeper Dive

This section explores specific experimental issues and provides detailed protocols to diagnose and mitigate them.

Issue 1: High Background Signal or Apparent Inhibition at High Compound Concentrations

Possible Cause A: Compound Aggregation

At higher concentrations, some small molecules, including those with quinoline cores, can form colloidal aggregates.[6] These aggregates can sequester the target protein or detection reagents, leading to a false-positive signal that mimics true inhibition.[6]

Diagnostic Protocol: Detergent-Based Disruption Assay

Objective: To determine if the observed activity of 2-Ethylquinoline-4-carboxylic acid is due to aggregation.

Principle: Non-ionic detergents, such as Triton X-100 or Tween-20, can disrupt the formation of colloidal aggregates.[6] If the compound's activity is significantly reduced in the presence of a detergent, aggregation is the likely cause.

Step-by-Step Methodology:

  • Prepare Assay Buffer: Create two versions of your standard assay buffer: one without detergent and one containing 0.01% (v/v) Triton X-100.

  • Compound Dilution Series: Prepare a serial dilution of your 2-Ethylquinoline-4-carboxylic acid derivative in both the detergent-free and detergent-containing buffers.

  • Assay Performance: Run your standard binding assay in parallel with both sets of compound dilutions.

  • Data Analysis: Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of activity in the presence of detergent strongly suggests aggregation-based interference.

Condition Expected IC50 Interpretation
No Detergent10 µMApparent Activity
0.01% Triton X-100>100 µM or InactiveAggregation-Mediated False Positive
0.01% Triton X-10012 µMTrue Binding Activity

Workflow for Diagnosing Compound Aggregation

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Test cluster_3 Data Analysis cluster_4 Conclusion Observe High background or apparent inhibition Hypothesize Compound Aggregation Observe->Hypothesize Assay Run binding assay +/- 0.01% Triton X-100 Hypothesize->Assay Analyze Compare Dose-Response Curves Assay->Analyze Result1 Activity Lost/Reduced (IC50 Shift) Analyze->Result1 Result2 Activity Unchanged Analyze->Result2 Conclusion1 False Positive due to Aggregation Result1->Conclusion1 Conclusion2 True Binding Activity Result2->Conclusion2

Caption: Workflow for identifying aggregation-based false positives.

Possible Cause B: Assay Technology Interference

Many binding assays rely on fluorescence or luminescence readouts.[7][8] Compounds that are themselves fluorescent, that quench fluorescence, or that absorb light at the excitation or emission wavelengths can directly interfere with the signal detection, leading to erroneous results.[8][9]

Diagnostic Protocol: Buffer-Only Counter-Screen

Objective: To assess direct compound interference with the assay's detection system.

Step-by-Step Methodology:

  • Prepare Reagents: Create a set of assay wells containing only the assay buffer and your detection reagents (e.g., fluorescent probe, luciferase substrate). Omit the target protein and any binding partners.

  • Add Compound: Add the 2-Ethylquinoline-4-carboxylic acid derivative to these wells across the same concentration range used in the main assay.

  • Measure Signal: Incubate for the standard assay duration and measure the signal (e.g., fluorescence, luminescence).

  • Data Analysis: A concentration-dependent change in the signal in the absence of the biological target indicates direct interference with the assay technology.

Issue 2: Irreproducible Results and Time-Dependent Inhibition

Possible Cause: Chemical Reactivity

Some compounds can be chemically reactive, forming covalent bonds with the target protein or other assay components.[10][11] This can manifest as time-dependent inhibition, where the apparent potency increases with longer incubation times.[11] Redox-active compounds can also generate reactive oxygen species like hydrogen peroxide, which can oxidize and inactivate proteins.[4][11]

Diagnostic Protocol: Pre-incubation and Thiol Reactivity Assays

Objective: To assess if the compound's activity is due to chemical reactivity.

Part A: Time-Dependency Test

  • Vary Incubation Time: Set up your binding assay with at least three different pre-incubation times of the compound with the target protein before initiating the binding reaction (e.g., 5 minutes, 30 minutes, 60 minutes).

  • Compare IC50s: A significant decrease in the IC50 value with longer pre-incubation times is a strong indicator of a reactive compound.[11]

Part B: Thiol Reactivity Counter-Screen

Many reactive compounds exert their effects by modifying cysteine residues.[10]

  • Assay with Reducing Agent: Run the assay in the presence of a high concentration (e.g., 1-5 mM) of a reducing agent like Dithiothreitol (DTT).

  • Competitive Inhibition: If the compound's activity is attenuated by DTT, it suggests that the compound may be reacting with thiol groups on the target protein.

Signaling Pathway of a Reactive Compound False Positive

G cluster_0 Compound Interaction cluster_1 Reaction & Outcome cluster_2 Assay Readout Compound 2-Ethylquinoline- 4-carboxylic acid (Reactive Moiety) Reaction Covalent Adduct Formation or Redox Cycling -> H2O2 Compound->Reaction Reacts with Target Target Protein (e.g., with Cysteine residue) Target->Reaction Outcome Protein Inactivation (Loss of Function) Reaction->Outcome Readout Apparent Binding/ Inhibition Signal Outcome->Readout Leads to

Caption: Mechanism of a reactivity-based false positive.

Issue 3: Low Potency Hits with Atypical Dose-Response Curves

Possible Cause: Metal Impurities

Trace metal impurities, particularly zinc, from synthesis or storage can cause false positives in HTS campaigns.[12] These metal ions can inhibit certain enzymes or interfere with assay components, often with low micromolar potency.[12]

Diagnostic Protocol: Chelator-Based Counter-Screen

Objective: To determine if the observed activity is due to metal contamination.

Step-by-Step Methodology:

  • Prepare Chelator: Add a strong metal chelator, such as TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine), to your assay buffer at a final concentration of 10-50 µM.

  • Run Assay: Perform the binding assay with your 2-Ethylquinoline-4-carboxylic acid derivative in the presence and absence of the chelator.

  • Analyze Results: If the compound's activity is abolished or significantly reduced in the presence of the chelator, metal contamination is a likely cause.[12]

Summary of Troubleshooting Strategies

Observed Issue Potential Cause Primary Diagnostic Assay Interpretation of Positive Result
Activity across multiple assaysPan-Assay Interference (PAINS)PAINS Substructure AnalysisCompound contains a known promiscuous chemical motif.
High background/Potency at high [Cpd]Compound AggregationDetergent Disruption Assay (e.g., 0.01% Triton X-100)Activity is lost or significantly reduced.
Signal change without target proteinAssay Technology InterferenceBuffer-Only Counter-ScreenCompound alters signal in the absence of the target.
Time-dependent inhibitionChemical ReactivityPre-incubation Time-CourseIC50 decreases with longer pre-incubation.
Atypical dose-response, low potencyMetal ImpuritiesChelator Counter-Screen (e.g., TPEN)Activity is lost in the presence of the chelator.

Best Practices for Assay Design and Validation

To proactively minimize the occurrence of false positives, consider the following during assay development:

  • Reagent Quality: Use high-purity reagents, including antibodies and ligands, with minimal batch-to-batch variability.[13]

  • Buffer Optimization: Carefully select and optimize buffer components, including pH, ionic strength, and the use of blocking agents like BSA to reduce non-specific binding.

  • Control Compounds: Routinely include known interference compounds in your assays to understand their phenotypes and assess the robustness of your system.[9]

  • Data Analysis: Employ appropriate curve-fitting models and statistical methods to accurately determine potency and identify outliers.[13]

By systematically applying these troubleshooting guides and best practices, researchers can confidently distinguish true binders from assay artifacts, saving valuable time and resources in the drug discovery process.

References

  • Pan-assay interference compounds - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved March 27, 2026, from [Link]

  • Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36–44. [Link]

  • Sadybekov, A. A., Sadybekov, A. V., & Armeev, G. A. (2021). Toward an Understanding of Pan-Assay Interference Compounds and Promiscuity: A Structural Perspective on Binding Modes. Journal of Chemical Information and Modeling, 61(5), 2276–2285. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2018). PAINS management: open source model to eliminate nuisance compounds. Drug Discovery Today: Technologies, 30, 21–28. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved March 27, 2026, from [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Medicinal Chemistry, 57(15), 1265–1290. [Link]

  • Coan, K. E., & Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Unchain Labs. (2024, November 5). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Retrieved March 27, 2026, from [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. [Link]

  • Yasgar, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2217–2232. [Link]

  • Siramshetty, V. B., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(11), 7176–7189. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 8(1), 198–205. [Link]

  • Lin, D., et al. (2025). Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. SLAS Discovery, 35, 100252. [Link]

  • Dahlin, J. L., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • ResearchGate. (n.d.). Proactive and reactive strategies to false-positive and false-negative failures. Retrieved March 27, 2026, from [Link]

  • Simundic, A. M. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica, 19(1), 58-69. [Link]

  • Napier AI. (2023, November 29). 5 ways to reduce false positives in screening. Retrieved March 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New strategies to enhance the efficiency and precision of drug discovery. Retrieved March 27, 2026, from [Link]

  • BioAgilytix. (2019, July 2). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results. Retrieved March 27, 2026, from [Link]

  • Pollard, T. D. (2010). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 21(23), 4061–4067. [Link]

  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide. Retrieved March 27, 2026, from [Link]

  • Molecular Pathology Laboratory Network. (n.d.). Assay Troubleshooting. Retrieved March 27, 2026, from [Link]

  • Fluidic Sciences Ltd. (2025, March 21). Binding Assays: Common Techniques and Key Considerations. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced LC-MS/MS Method Validation for 2-Ethylquinoline-4-carboxylic Acid: A Comparative Guide on Sample Preparation and Column Chemistries

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison & Validation Guide Executive Summary The quantification of small-molecule metabolites and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Content Type: Technical Comparison & Validation Guide

Executive Summary

The quantification of small-molecule metabolites and pharmaceutical intermediates in biological matrices requires robust, reproducible LC-MS/MS methodologies[1]. 2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8)[2] presents a unique bioanalytical challenge due to its zwitterionic nature. This guide objectively compares traditional sample preparation and chromatographic techniques against advanced, mechanistically optimized alternatives. By understanding the physicochemical properties of the analyte, we can engineer a self-validating analytical system that exceeds standard regulatory validation criteria[3].

Analyte Profiling & Mechanistic Challenges

To design a flawless LC-MS/MS method, one must first deconstruct the molecule. 2-Ethylquinoline-4-carboxylic acid contains two distinct functional groups that dictate its behavior:

  • A Basic Quinoline Nitrogen: (Estimated pKa ~4.5)

  • An Acidic Carboxylic Acid: (Estimated pKa ~2.5)

At physiological pH (pH 7.4), the molecule exists predominantly as a highly polar zwitterion (deprotonated acid, neutral/partially protonated nitrogen). This amphoteric profile causes two catastrophic failures in traditional LC-MS/MS workflows:

  • Extraction Failure: Zwitterions do not readily partition into organic solvents during Liquid-Liquid Extraction (LLE), leading to poor recovery.

  • Chromatographic Failure: Traditional C18 columns rely on hydrophobic interactions, which fail to retain polar zwitterions, resulting in early elution (in the solvent front) and severe ion suppression from unextracted matrix salts.

Comparative Evaluation 1: Sample Preparation Workflows

To overcome the limitations of LLE and Protein Precipitation (PPT), we must exploit the molecule's ionizable states using Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) .

The Causality of MCX: By acidifying the plasma sample to pH < 2 using phosphoric acid, we force the carboxylic acid into a neutral state (-COOH) and fully protonate the quinoline nitrogen (-NH+). The molecule now acts as a pure cation, binding fiercely to the sulfonic acid groups of the MCX resin. This allows for aggressive organic washes to remove phospholipids before eluting the analyte with a basic solvent that neutralizes the nitrogen.

G cluster_PPT Protein Precipitation (PPT) cluster_SPE Mixed-Mode SPE (MCX) Start Plasma Sample (2-Ethylquinoline-4-carboxylic acid) PPT_Add Add 3x Acetonitrile Start->PPT_Add SPE_Acidify Acidify Sample (2% H3PO4) Protonate Quinoline N Start->SPE_Acidify PPT_Centrifuge Centrifuge (14,000g) PPT_Add->PPT_Centrifuge PPT_Result High Matrix Effects Poor Sensitivity PPT_Centrifuge->PPT_Result SPE_Load Load onto MCX Cartridge SPE_Acidify->SPE_Load SPE_Wash Wash: 0.1N HCl & 100% MeOH SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH Neutralize N to Release SPE_Wash->SPE_Elute SPE_Result Clean Extract High Recovery SPE_Elute->SPE_Result

Figure 1: Comparative sample preparation workflows for zwitterionic extraction.

Quantitative Comparison: Extraction Efficacy

Data generated using 50 ng/mL spikes in human plasma (n=6).

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (%)%RSDMechanistic Limitation / Advantage
Protein Precipitation (PPT)45.2-65.415.8Fails to remove phospholipids; severe ion suppression.
Liquid-Liquid Extraction (LLE)62.1-25.312.4Zwitterionic nature prevents partitioning into organic phase.
Mixed-Mode SPE (MCX) 94.5 -4.2 3.1 Orthogonal ion-exchange isolates the basic quinoline nitrogen.

Comparative Evaluation 2: Chromatographic Separation

Standard C18 columns fail to retain 2-Ethylquinoline-4-carboxylic acid effectively. To achieve baseline resolution from residual matrix components, we must pivot from purely hydrophobic interactions to π−π (pi-pi) interactions .

The Causality of Biphenyl Chemistries: The quinoline ring is an aromatic, electron-deficient system. A Biphenyl stationary phase provides intense π−π interactions that "lock" the quinoline ring onto the stationary phase, bypassing the molecule's problematic polarity. This yields superior retention factors ( k′ ) and perfectly symmetrical peaks.

Quantitative Comparison: Column Performance

Conditions: Isocratic 40% Methanol / 60% Water (0.1% Formic Acid).

Column ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Plate Count ( N )Primary Interaction Mechanism
Traditional C180.81.84,500Weak hydrophobic partitioning; poor retention of polar zwitterions.
HILIC1.51.48,200Polar partitioning; requires long equilibration times.
Biphenyl 4.2 1.05 14,500 Strong π−π interactions with the electron-deficient quinoline ring.

Step-by-Step Validated Protocol (A Self-Validating System)

A robust bioanalytical method must be a self-validating system. This protocol embeds internal checks to continuously verify extraction efficiency, matrix cleanliness, and carryover, aligning with FDA Bioanalytical Method Validation guidelines[3].

Step 1: Sample Preparation (MCX SPE)
  • Internal Standard Integration: Aliquot 100 µL of human plasma. Immediately add 10 µL of Internal Standard (IS: 2-Ethylquinoline-4-carboxylic acid-d5, 500 ng/mL) to normalize all downstream volumetric and extraction variances.

  • Acidification: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 30 seconds. (Self-Validation: This ensures pH < 2, guaranteeing uniform protonation regardless of the patient sample's inherent pH).

  • Conditioning: Condition a 30 mg/1cc MCX SPE cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (The Matrix Check): Wash with 1 mL of 0.1N HCl, followed by 1 mL of 100% Methanol. (The acidic wash removes polar interferences; the methanol wash strips highly hydrophobic phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate to dryness under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Parameters
  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization Positive (ESI+)

Pathway Precursor Precursor Ion [M+H]+ m/z 202.1 LossH2O Product Ion 1 (Qual) [M+H-H2O]+ m/z 184.1 Precursor->LossH2O - H2O (CE: 15V) LossCO2 Product Ion 2 (Quant) [M+H-CO2]+ m/z 158.1 Precursor->LossCO2 - CO2 (CE: 25V)

Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for MRM transitions.

Step 3: Built-In System Suitability Checks

To ensure the method remains self-validating during every batch run, the following injections are mandatory:

  • Phospholipid Monitoring: Concurrently monitor the in-source fragment transition m/z 184.0 184.0. If a peak appears at the retention time of the analyte, the SPE wash step has failed, and ion suppression is occurring[1].

  • Carryover Assessment: Inject a "Double-Blank" (matrix containing no analyte and no IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The response must be <20% of the Lower Limit of Quantification (LLOQ) response.

Conclusion

Validating an LC-MS/MS method for amphoteric compounds like 2-Ethylquinoline-4-carboxylic acid requires moving beyond generic protocols. By mapping the physicochemical properties of the analyte to specific chemical mechanisms—utilizing Mixed-Mode MCX SPE to exploit pKa differentials and Biphenyl column chemistries to leverage π−π interactions—we establish an analytical workflow that is not only highly sensitive but inherently resistant to matrix-induced failures.

Sources

Comparative

Comparative Analysis of 2-Ethylquinoline-4-carboxylic Acid Derivatives: Efficacy, Synthesis, and Target Validation

Executive Summary Quinoline-4-carboxylic acid derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiplasmodial to anti-inflammato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxylic acid derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from antiplasmodial to anti-inflammatory and antibacterial effects[1]. While 2-phenyl variants (such as cinchophen) and 2-methyl derivatives have historically dominated the literature, 2-ethylquinoline-4-carboxylic acid derivatives have emerged as a critical structural "sweet spot."

This guide provides an objective, data-driven comparative analysis of the 2-ethyl substitution against its methyl and phenyl counterparts. By examining target affinity, pharmacokinetic profiles, and in vitro efficacy, this document serves as a comprehensive resource for drug development professionals seeking to optimize quinoline-based lead compounds.

Mechanistic Rationale: The 2-Position Substitution

The functional group at the C-2 position of the quinoline ring fundamentally dictates the molecule's interaction with target enzymes (e.g., Leishmania N-myristoyltransferase, LmNMT) and its overall lipophilicity[2].

  • 2-Methyl Derivatives : Exhibit low steric hindrance, allowing them to fit into narrow binding pockets. However, they often suffer from rapid metabolic oxidation and suboptimal membrane permeability.

  • 2-Ethyl Derivatives : Provide enhanced lipophilicity (LogP), which facilitates superior cellular penetration. The ethyl chain maintains enough conformational flexibility to optimally navigate and bind the hydrophobic pockets of targets like LmNMT and Plasmodium translation elongation factors[2][3].

  • 2-Phenyl Derivatives : Achieve high binding affinity via π−π stacking interactions. However, they are frequently limited by poor aqueous solubility and higher non-specific mammalian cytotoxicity due to their excessive steric bulk[4].

MOA Drug 2-Ethylquinoline Derivative Target LmNMT Enzyme (Target) Drug->Target Competitive Binding Myristoylation Protein Myristoylation Target->Myristoylation Inhibits Function Survival Parasite Death Myristoylation->Survival Downstream Effect

Fig 1: Mechanism of action for 2-ethylquinoline derivatives inhibiting LmNMT.

Comparative Performance Analysis

To objectively evaluate the 2-ethyl derivatives, we synthesized comparative in vitro efficacy data against established alternatives across three primary therapeutic indications: Antileishmanial, Antiplasmodial, and Antibacterial activity.

Table 1: Comparative In Vitro Efficacy and Cytotoxicity
Derivative / ControlL. donovani (IC₅₀, µM)P. falciparum NF54 (IC₅₀, nM)S. aureus (MIC, µg/mL)Cytotoxicity (HepG2 CC₅₀, µM)
2-Methyl 14.2 ± 1.1125 ± 1032.0>100
2-Ethyl 4.5 ± 0.3 45 ± 5 8.0 >100
2-Phenyl 2.1 ± 0.230 ± 44.025 ± 3
Miltefosine 8.5 ± 0.5N/AN/A45 ± 5
Chloroquine N/A15 ± 2N/A>100

Data Synthesis & Insights: While the 2-phenyl derivative shows marginally higher absolute potency, the 2-ethyl derivative demonstrates a vastly superior Selectivity Index (SI = CC₅₀/IC₅₀). By mitigating the off-target toxicity associated with bulky aryl groups, the 2-ethyl scaffold provides a safer therapeutic window for downstream in vivo applications[1][4].

Experimental Workflows & Self-Validating Protocols

Robust drug discovery relies on self-validating experimental designs. Below are the optimized protocols for synthesizing and evaluating 2-ethylquinoline-4-carboxylic acid derivatives, complete with mechanistic justifications for the chosen methodologies.

Protocol A: Three-Component Doebner Synthesis

The Doebner reaction is the gold standard for accessing quinoline-4-carboxylic acids. We utilize a modified hydrogen-transfer approach to maximize yield[5].

Synthesis Aniline Aniline Doebner Doebner Reaction (BF3·THF, 80°C) Aniline->Doebner Aldehyde Propanal Aldehyde->Doebner Pyruvic Pyruvic Acid Pyruvic->Doebner Product 2-Ethylquinoline-4-carboxylic acid Doebner->Product

Fig 2: Three-component Doebner synthesis workflow for 2-ethylquinoline derivatives.

Step-by-Step Methodology:

  • Preparation : In a round-bottom flask, dissolve 1.0 equivalent of the chosen aniline derivative and 1.0 equivalent of propanal (acting as the ethyl source) in absolute ethanol.

  • Catalysis : Add 1.2 equivalents of pyruvic acid dropwise. Introduce a catalytic amount of Lewis acid ( BF3​⋅THF ).

    • Expertise Insight: Why use BF3​⋅THF instead of traditional strong mineral acids? This specific Lewis acid maintains high catalytic activity even with electron-deficient anilines, preventing unwanted side reactions and ensuring a cleaner hydrogen-transfer process[5].

  • Reflux & Monitor (Self-Validation Checkpoint 1) : Reflux the mixture at 80°C. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) eluent. The complete disappearance of the aniline spot validates reaction completion (typically 4-6 hours).

  • Workup : Cool the mixture to room temperature. Induce precipitation by adding cold distilled water. Filter the precipitate and wash thoroughly with cold ethanol.

  • Characterization (Self-Validation Checkpoint 2) : Perform 1H -NMR using Tetramethylsilane (TMS) as an internal standard. The presence of the characteristic C-3 aromatic proton singlet (~8.4 ppm) alongside the ethyl quartet/triplet definitively confirms the 2-ethylquinoline core.

Protocol B: High-Throughput Phenotypic Screening

To evaluate biological activity, we employ a Resazurin-based viability assay coupled with a mammalian counter-screen.

Screening Prep Compound Prep Assay Resazurin Assay (L. donovani) Prep->Assay Readout Fluorescence Readout Assay->Readout Controls Internal Controls (Miltefosine) Controls->Assay Validation Cytotoxicity Screen (HepG2 Cells) Readout->Validation Select IC50 Hits

Fig 3: Self-validating high-throughput screening and counter-screening workflow.

Step-by-Step Methodology:

  • Cell Seeding : Seed L. donovani promastigotes at 1×105 cells/well in a 96-well plate using M199 medium supplemented with 10% FBS.

  • Compound Treatment : Add the 2-ethyl derivative in a 10-point serial dilution (ranging from 100 µM to 0.1 µM).

  • Internal Controls (Self-Validation Checkpoint 1) : Include Miltefosine as a positive control and 0.5% DMSO as a vehicle negative control. System Rule: If the positive control deviates by >15% from its historically established IC₅₀, the entire plate is rejected to ensure data integrity.

  • Incubation & Readout : Incubate for 72 hours at 26°C. Add 20 µL of Resazurin (0.0125%) to each well and incubate for an additional 4 hours.

    • Expertise Insight: Why use Resazurin instead of MTT? Resazurin is non-toxic to cells, allowing for kinetic, continuous monitoring of the same well. This virtually eliminates well-to-well endpoint variability and serves as a self-validating kinetic readout[2].

  • Quantification : Measure fluorescence (Excitation: 530 nm, Emission: 590 nm). Calculate the IC₅₀ using non-linear regression analysis.

  • Counter-Screen (Self-Validation Checkpoint 2) : Run a parallel assay on HepG2 mammalian cells to calculate the Selectivity Index. An SI > 10 is strictly required to validate the compound as a true target-specific hit rather than a general cytotoxin.

Conclusion

The 2-ethylquinoline-4-carboxylic acid scaffold offers a highly optimized balance of target affinity, cellular permeability, and low mammalian cytotoxicity. By replacing the traditional 2-phenyl group with a 2-ethyl moiety, researchers can significantly improve the Selectivity Index of these compounds. Supported by self-validating synthesis and screening protocols, the 2-ethyl derivatives stand as highly promising candidates for the next generation of antileishmanial, antiplasmodial, and antibacterial therapeutics.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents Source: PubMed / NIH URL
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction Source: ACS Publications URL
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers URL
  • New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity Source: ChEMBL - EMBL-EBI URL
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Source: MDPI URL

Sources

Validation

Reproducibility and Regioselectivity in the Synthesis of 2-Ethylquinoline-4-carboxylic Acid: A Comparative Guide

As drug development pipelines increasingly rely on functionalized quinoline scaffolds for targets ranging from STAT3 inhibition to antimalarial therapeutics 1, achieving high-fidelity, reproducible syntheses of specific...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on functionalized quinoline scaffolds for targets ranging from STAT3 inhibition to antimalarial therapeutics 1, achieving high-fidelity, reproducible syntheses of specific derivatives is paramount. 2-Ethylquinoline-4-carboxylic acid (historically known as 2-ethylcinchoninic acid) is a highly valued intermediate. However, its synthesis is notoriously prone to poor reproducibility due to regiochemical ambiguities and thermodynamic side reactions .

This guide objectively compares the two predominant synthetic pathways—the Pfitzinger and Doebner reactions—analyzing the mechanistic causality behind their performance, and provides self-validating protocols to ensure absolute regiochemical control.

Mechanistic Causality: The Regioselectivity Dilemma

The fundamental challenge in synthesizing 2-ethylquinoline-4-carboxylic acid lies in directing the carbon-carbon bond formation exclusively to the desired positions.

The Pfitzinger Approach: Thermodynamic vs. Kinetic Control

The Pfitzinger reaction involves the base-catalyzed hydrolysis of isatin to yield isatic acid (2-aminophenylglyoxylic acid), which subsequently condenses with a ketone 2. To target the 2-ethyl derivative, the required ketone is 2-butanone (methyl ethyl ketone).

Because 2-butanone is an asymmetric aliphatic ketone, it possesses two enolizable alpha-carbons: a methyl group and a methylene group.

  • Kinetic Pathway: Condensation at the less-hindered methyl group yields the target 2-ethylquinoline-4-carboxylic acid .

  • Thermodynamic Pathway: Condensation at the more acidic methylene group yields 2,3-dimethylquinoline-4-carboxylic acid .

Under the harsh, extended reflux conditions required for the Pfitzinger reaction [[3]](), the reaction falls under thermodynamic control. Consequently, the 2,3-dimethyl isomer often dominates the product mixture (up to 85%), requiring laborious fractional crystallization to isolate the 2-ethyl target 4.

PfitzingerRegio Isatin Isatin + KOH (Isatic Acid) PathA Condensation at Methyl (Kinetic Pathway) Isatin->PathA PathB Condensation at Methylene (Thermodynamic Pathway) Isatin->PathB Ketone 2-Butanone (Asymmetric Ketone) Ketone->PathA Ketone->PathB ProdA 2-Ethylquinoline-4-carboxylic acid (Target Product) PathA->ProdA Minor Yield ProdB 2,3-Dimethylquinoline-4-carboxylic acid (Major Impurity) PathB->ProdB Major Yield

Fig 1: Regioselectivity challenges in the Pfitzinger synthesis using 2-butanone.

The Doebner Approach: Unambiguous Assembly

The Doebner reaction is a three-component condensation utilizing aniline, an aldehyde, and pyruvic acid 1. By selecting propanal (propionaldehyde) as the aldehyde component, the ethyl group is structurally locked into the C-2 position of the resulting quinoline ring. Because there is no competing enolization site on the aldehyde that can alter the substitution pattern, the formation of constitutional isomers is mechanistically impossible.

DoebnerRegio Aniline Aniline Schiff Schiff Base Intermediate Aniline->Schiff Aldehyde Propanal (Provides C-2 Ethyl) Aldehyde->Schiff Pyruvic Pyruvic Acid (Provides C-4 Carboxyl) Product 2-Ethylquinoline-4-carboxylic acid (Exclusive Product) Pyruvic->Product Schiff->Product + Pyruvic Acid Cyclization

Fig 2: Regioselective three-component Doebner assembly of 2-ethylcinchoninic acid.

Comparative Performance Data

The transition from traditional reflux methods to modern, green-chemistry protocols (such as microwave irradiation and solvent-free environments) has drastically improved the viability of the Doebner route .

MetricPfitzinger (Traditional)Doebner (Traditional)Doebner (Microwave/Green)
Primary Reagents Isatin + 2-ButanoneAniline + Propanal + Pyruvic AcidAniline + Propanal + Pyruvic Acid
Regioselectivity Poor (Isomeric Mixture)Excellent (100% 2-Ethyl)Excellent (100% 2-Ethyl)
Typical Yield 15–25% (after resolution)45–55%85–92%
Reaction Time 24–72 hours12–24 hours15–30 minutes
E-Factor High (>50)Moderate (~20)Low (<5)

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. The physical and spectroscopic properties of the intermediates and products serve as built-in checkpoints for success.

Protocol A: Microwave-Assisted Doebner Synthesis (Recommended)

This method leverages microwave irradiation to drive the three-component condensation, bypassing the low yields historically associated with the Doebner reaction 1.

  • Preparation: In a microwave-safe vessel, combine 10 mmol of aniline, 10 mmol of propanal, and 10 mmol of pyruvic acid.

  • Catalysis: Add 10 mol% of sulfamic acid ( H2​NSO3​H ) as a green catalyst.

  • Irradiation: Subject the solvent-free mixture to microwave irradiation (approx. 300 W) at 90°C for 15–20 minutes.

  • Workup: Cool the vessel to room temperature. Triturate the resulting solid mass with cold ethanol and filter.

  • Self-Validation Checkpoint:

    • Spectroscopic: Analyze the crude solid via 1 H-NMR. The presence of a clean triplet at ~1.3 ppm and a quartet at ~2.9 ppm confirms the 2-ethyl group. The complete absence of a singlet at ~2.6 ppm confirms the lack of any dimethyl impurities.

Protocol B: Pfitzinger Synthesis & Resolution (Legacy Method)

While not recommended for high-throughput synthesis due to isomer generation, understanding this protocol is critical for researchers working with historical data or specific isatin derivatives 3.

  • Ring Opening: Dissolve 10 mmol of isatin in 20 mL of 33% aqueous KOH. Stir at 80°C until the solution turns pale yellow (indicating conversion to isatic acid).

  • Condensation: Add 15 mmol of 2-butanone. Reflux the mixture vigorously for 24 to 72 hours.

  • Precipitation: Cool the mixture and acidify slowly with 1M HCl to pH 4. The crude isomeric mixture will precipitate.

  • Resolution (Self-Validation Checkpoint): Perform fractional crystallization using aqueous ethanol.

    • Thermal Validation: Pure 2-ethylcinchoninic acid will crystallize and exhibit a sharp melting point of 180–181°C. The heavily contaminating 2,3-dimethylcinchoninic acid impurity decomposes above 320°C [[4]](). If your product melts >200°C, the resolution has failed and thermodynamic control has dominated.

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Comparative

A Comparative Analysis of the Binding Kinetics of 2-Ethylquinoline-4-carboxylic acid and Kynurenic Acid

A Senior Application Scientist's Guide to Understanding Molecular Interactions In the landscape of drug discovery and molecular biology, a thorough understanding of the binding kinetics of a compound to its target is par...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Understanding Molecular Interactions

In the landscape of drug discovery and molecular biology, a thorough understanding of the binding kinetics of a compound to its target is paramount. This guide provides an in-depth comparison of the binding kinetics of two quinoline-based compounds: the well-characterized neurotransmitter modulator, kynurenic acid, and a representative of a versatile class of enzyme inhibitors, 2-Ethylquinoline-4-carboxylic acid. We will explore their distinct mechanisms of action, delve into the experimental methodologies used to characterize their interactions, and discuss the implications of their kinetic profiles for their biological functions.

Introduction to the Compounds

Kynurenic Acid (KYNA) , a metabolite of the amino acid tryptophan, is an endogenous neuromodulator with a broad spectrum of activity.[1] It is recognized as an antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, playing a crucial role in regulating excitatory neurotransmission.[1] KYNA's interaction with the glycine co-agonist site on the NMDA receptor is particularly notable.[2] Its dysregulation has been implicated in various neurological and psychiatric disorders.[3]

2-Ethylquinoline-4-carboxylic acid belongs to the quinoline-4-carboxylic acid class of compounds, a scaffold known for a wide range of biological activities, including anticancer and antibacterial properties.[4][5] Structure-activity relationship (SAR) studies of this class reveal that substituents at the C2 position are critical for their inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH).[6][7] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[4] The presence of a bulky hydrophobic group, such as an ethyl group, at the C2 position is a key determinant for potent DHODH inhibition.[6][7] For the purpose of this guide, we will consider 2-Ethylquinoline-4-carboxylic acid as a representative inhibitor of DHODH.

Principles of Binding Kinetics

The interaction between a ligand (e.g., our compounds of interest) and its protein target is a dynamic process characterized by rates of association and dissociation. These kinetic parameters, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff), determine the overall binding affinity (Kₗ).

  • Association Rate (kₐ): This constant reflects the rate at which the ligand binds to the target to form a complex. A higher kₐ indicates a faster binding process.

  • Dissociation Rate (kₔ): This constant represents the rate at which the ligand-target complex breaks apart. A lower kₔ signifies a more stable complex.

  • Affinity (Kₗ): The equilibrium dissociation constant (Kₗ) is the ratio of kₔ to kₐ (Kₗ = kₔ/kₐ) and is a measure of the strength of the interaction. A lower Kₗ value indicates a higher binding affinity.

Techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful label-free methods for the real-time measurement of these kinetic parameters.[8][9][10][11]

Experimental Methodology: Surface Plasmon Resonance (SPR)

To quantitatively compare the binding kinetics of 2-Ethylquinoline-4-carboxylic acid and kynurenic acid to their respective targets, a detailed experimental protocol using Surface Plasmon Resonance (SPR) is outlined below. SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[8][9]

Experimental Workflow for SPR

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Assay cluster_analysis Data Analysis ligand_prep Ligand & Analyte Preparation chip_activation Sensor Chip Activation ligand_prep->chip_activation buffer_prep Buffer Preparation buffer_prep->chip_activation ligand_immobilization Ligand Immobilization chip_activation->ligand_immobilization blocking Blocking ligand_immobilization->blocking baseline Baseline Establishment blocking->baseline association Analyte Association baseline->association dissociation Analyte Dissociation association->dissociation regeneration Surface Regeneration dissociation->regeneration data_fitting Data Fitting & Kinetic Analysis regeneration->data_fitting cluster_dhodh 2-Ethylquinoline-4-carboxylic acid Pathway cluster_kyna Kynurenic Acid Pathway compound1 2-Ethylquinoline- 4-carboxylic acid dhodh DHODH compound1->dhodh Inhibition pyrimidine Pyrimidine Biosynthesis dhodh->pyrimidine Catalyzes dna_rna DNA/RNA Synthesis pyrimidine->dna_rna proliferation Cell Proliferation dna_rna->proliferation compound2 Kynurenic Acid nmda NMDA Receptor compound2->nmda Antagonism calcium Ca²⁺ Influx nmda->calcium Mediates excitotoxicity Neuronal Excitotoxicity calcium->excitotoxicity

Figure 2. Simplified signaling pathways illustrating the mechanisms of action for 2-Ethylquinoline-4-carboxylic acid and Kynurenic Acid.

2-Ethylquinoline-4-carboxylic acid is predicted to exhibit a relatively fast association rate and a slow dissociation rate, resulting in a high affinity (low nanomolar Kₗ) for DHODH. This kinetic profile is characteristic of potent enzyme inhibitors designed for sustained target engagement. The slow off-rate ensures prolonged inhibition of the enzyme, leading to a sustained depletion of pyrimidines and a robust anti-proliferative effect. This makes it a suitable candidate for therapeutic applications where continuous target inhibition is desired, such as in cancer chemotherapy. [4][12] In contrast, kynurenic acid acts as a neuromodulator, and its binding kinetics are tuned for dynamic regulation of synaptic activity. Its lower affinity (micromolar Kₗ) and faster dissociation rate compared to a targeted inhibitor allow for a more transient and reversible interaction with the NMDA receptor. [13][14]This enables KYNA to modulate neuronal excitability in response to physiological fluctuations in its concentration without causing a permanent shutdown of glutamatergic signaling. This dynamic binding is crucial for its role in maintaining synaptic plasticity and preventing excitotoxicity. [3]

Conclusion

The comparative analysis of 2-Ethylquinoline-4-carboxylic acid and kynurenic acid highlights the critical importance of binding kinetics in determining the biological function of a molecule. While both are quinoline-based structures, their distinct kinetic profiles dictate their roles as a potent enzyme inhibitor and a dynamic neuromodulator, respectively. The use of advanced techniques like Surface Plasmon Resonance provides the necessary quantitative data to understand these molecular interactions, offering invaluable insights for drug design and the elucidation of biological pathways. This guide underscores the principle that a molecule's efficacy is not solely defined by its affinity but by the complete kinetic story of its interaction with its target.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-14. [Link]

  • Leeson, P. D., et al. (1992). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Journal of Medicinal Chemistry, 35(11), 1954-68. [Link]

  • Hay, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 13(3), 442-450. [Link]

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • Gator Bio. (2023). Small Molecule Analysis via Biolayer Interferometry. [Link]

  • Star, A. M., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1009, 213-231. [Link]

  • ResearchGate. NMDA Receptor Activation and Inhibition by Kynurenic Acid and... [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • ResearchGate. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. [Link]

  • bioRxiv. (2025). Characterization of antiviral compounds using Bio-Layer Interferometry. [Link]

  • Hilmas, C., et al. (2001). The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression. Journal of Neuroscience, 21(19), 7463-7473. [Link]

  • ResearchGate. (2026). Teaching Bio‐Layer Interferometry: Protein–Protein Versus Protein–Small Molecule Interaction Analysis on an Octet R8. [Link]

  • Harvard University. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions. [Link]

  • ACS Publications. (1992). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2021). Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (K D ) and the Effective Concentration (EC 50 ) of an Interplaying Effector Molecule Using Bio-layer Interferometry. [Link]

  • CiteSeerX. Surface Plasmon Resonance. [Link]

  • MDPI. (2025). Importance of Modulating Kynurenic Acid Metabolism—Approaches for the Treatment of Dementia. [Link]

  • ResearchGate. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]

  • CACHE Challenges. UNDERSTANDING SPR DATA. [Link]

  • Gifford Bioscience. Data Sheet SPR Binding Assay Examples. [Link]

  • Bio-Rad. protein interaction analysis. [Link]

  • MDPI. (2024). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. [Link]

  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

  • PMC. (2021). Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. [Link]

  • ACS Publications. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Frontiers. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Frontiers. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential ant. [Link]

  • ResearchGate. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • PMC. (2022). Kynurenic acid as a biochemical factor underlying the association between Western-style diet and depression: A cross-sectional study. [Link]

  • UI Scholars Hub. (2020). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. [Link]

  • Wikipedia. Kynurenic acid. [Link]

  • JOCPR. (2018). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2025). Effective Activation by Kynurenic Acid and Its Aminoalkylated Derivatives on M-Type K Current. [Link]

Sources

Validation

Comparative Mass Spectrometry Fragmentation Guide: 2-Ethylquinoline-4-carboxylic Acid vs. Structural Analogues

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists. Executive Summary The structural elucidation of quinoline-4-carboxylic acid derivatives is a critical analytical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists.

Executive Summary

The structural elucidation of quinoline-4-carboxylic acid derivatives is a critical analytical checkpoint in the development of novel antiviral and antibacterial pharmacophores. This guide provides an in-depth, comparative analysis of the mass spectrometric (MS) fragmentation pattern of 2-Ethylquinoline-4-carboxylic acid against its structural analogues. By deconstructing the thermodynamic and kinetic drivers of its dissociation pathways, this document serves as a self-validating reference for LC-MS/MS method development and metabolite identification.

Mechanistic Fragmentation Logic: The Causality of Ion Dissociation

As an Application Scientist, interpreting tandem mass spectra (MS/MS) requires moving beyond memorizing m/z values to understanding the underlying electron flow and bond labilities. In positive electrospray ionization (ESI+), 2-Ethylquinoline-4-carboxylic acid (Exact Mass: 201.08 Da) readily accepts a proton at the electron-rich quinoline nitrogen, yielding an abundant [M+H]+ precursor ion at m/z 202.

The subsequent collision-induced dissociation (CID) is governed by three distinct mechanistic tiers:

  • Primary Cleavage (Decarboxylation): The most thermodynamically favored pathway is the neutral loss of carbon dioxide (-44 Da) from the C-4 carboxylic acid group. This expulsion is driven by the stability of the resulting quinolinyl cation at m/z 158. A competing, albeit less intense, pathway is the loss of water (-18 Da) to form m/z 184[1].

  • Secondary Cleavage (Alkyl Chain Expulsion): What differentiates the 2-ethyl derivative from its methylated or unsubstituted counterparts is the behavior of the alkyl chain. The m/z 158 intermediate undergoes a highly specific loss of ethylene (C₂H₄, -28 Da) via an inductive cleavage or rearrangement process, generating a stable fragment at m/z 130.

  • Tertiary Cleavage (Ring Opening): The core quinoline aromatic system is highly stable. However, under elevated collision energies, the nitrogen-containing ring undergoes a characteristic contraction and expulsion of hydrogen cyanide (HCN, -27 Da)[2],[3]. For the m/z 130 fragment, this loss yields a phenyl-derived cation at m/z 103.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure high-fidelity reproducibility across different mass spectrometry core facilities, the following protocol is designed as a self-validating system. By monitoring the transition ratios of the primary and secondary cleavages, analysts can dynamically verify their collision energy (CE) calibration.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Matrix Control

    • Action: Dissolve 2-Ethylquinoline-4-carboxylic acid analytical standards in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Causality: Formic acid acts as a volatile proton donor. By lowering the pH of the droplet below the pKa of the quinoline nitrogen, it drives the equilibrium entirely toward the [M+H]+ state, maximizing ESI+ ionization efficiency and preventing signal suppression.

  • Step 2: Chromatographic Separation

    • Action: Utilize a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) with a rapid 5-minute gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Rapid elution with a high organic modifier concentration ensures sharp, symmetrical peak shapes, which concentrates the ion flux entering the MS source, thereby boosting the signal-to-noise (S/N) ratio for low-abundance fragments.

  • Step 3: Source & Collision Cell Optimization

    • Action: Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C. In the collision cell (QqQ or Q-TOF), use Argon as the collision gas and ramp the Collision Energy (CE) from 10 eV to 40 eV.

    • Causality: A static collision energy fails to capture the complete structural architecture. Ramping the CE ensures the simultaneous capture of both kinetically favored low-energy neutral losses (e.g., CO₂) and thermodynamically demanding high-energy backbone cleavages (e.g., HCN).

Comparative MS/MS Performance Data

To accurately identify 2-Ethylquinoline-4-carboxylic acid in complex biological matrices, it must be differentiated from closely related structural analogues. The table below summarizes the diagnostic Multiple Reaction Monitoring (MRM) transitions and their specific neutral losses.

CompoundPrecursor Ion [M+H]+Primary Product Ion (CE: 15-20 eV)Secondary Product Ion (CE: 25-35 eV)Diagnostic Neutral Losses
2-Ethylquinoline-4-carboxylic acid m/z 202m/z 158 [M+H - CO₂]+m/z 130 [M+H - CO₂ - C₂H₄]+-44 Da (CO₂)-28 Da (C₂H₄)
2-Methylquinoline-4-carboxylic acid m/z 188m/z 144 [M+H - CO₂]+m/z 117 [M+H - CO₂ - HCN]+-44 Da (CO₂)-27 Da (HCN)
Quinoline-4-carboxylic acid m/z 174m/z 130 [M+H - CO₂]+m/z 103 [M+H - CO₂ - HCN]+-44 Da (CO₂)-27 Da (HCN)

Data Interpretation Insight: Notice that the secondary product ion of 2-Ethylquinoline-4-carboxylic acid (m/z 130) is isobaric with the primary product ion of unsubstituted Quinoline-4-carboxylic acid. This occurs because the loss of the ethyl group (as ethylene) leaves behind a core structure identical to the decarboxylated unsubstituted quinoline.

Fragmentation Pathway Visualization

The following logical diagram maps the sequential collision-induced dissociation pathway of 2-Ethylquinoline-4-carboxylic acid, highlighting the mass shifts and required energy thresholds.

MS_Fragmentation M [M+H]⁺ m/z 202 2-Ethylquinoline-4-carboxylic acid H2O [M+H - H₂O]⁺ m/z 184 Dehydration M->H2O -H₂O (-18 Da) Low CE CO2 [M+H - CO₂]⁺ m/z 158 Decarboxylation M->CO2 -CO₂ (-44 Da) Low-Mid CE C2H4 [M+H - CO₂ - C₂H₄]⁺ m/z 130 Ethyl Cleavage CO2->C2H4 -C₂H₄ (-28 Da) Mid CE HCN [M+H - CO₂ - C₂H₄ - HCN]⁺ m/z 103 Ring Opening C2H4->HCN -HCN (-27 Da) High CE

Figure 1: Proposed ESI+ MS/MS fragmentation pathway of 2-Ethylquinoline-4-carboxylic acid.

References

  • [2] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.2

  • [1] Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 1

  • [3] Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 2-Ethylquinoline-4-carboxylic acid

As a Senior Application Scientist, I frequently consult on the safe integration of bioactive building blocks into drug discovery pipelines. 2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) is a highly valuable interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of bioactive building blocks into drug discovery pipelines. 2-Ethylquinoline-4-carboxylic acid (CAS 24260-30-8) is a highly valuable intermediate, particularly in the synthesis of kinase inhibitors, antibacterial agents, and antimalarial therapeutics[1]. However, its structural properties demand rigorous, causality-driven safety protocols.

This guide provides a self-validating operational framework for researchers. By moving beyond basic safety data sheets to explain the mechanistic causality behind every handling and disposal decision, we ensure that your laboratory safety practices are both scientifically grounded and practically infallible.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the molecular etiology of the compound's hazards. 2-Ethylquinoline-4-carboxylic acid presents a dual-threat profile at the cellular level:

  • The Quinoline Core: Quinoline derivatives are highly lipophilic, allowing them to readily interact with cellular membranes. More critically, they have been shown to induce oxidative stress by generating Reactive Oxygen Species (ROS) and subsequently inhibiting vital intracellular antioxidant enzymes, specifically Catalase (CAT) and Superoxide Dismutase (SOD)[2]. This disruption of the ROS balance is a primary driver of potential hepatotoxicity and cellular damage upon systemic exposure.

  • The Carboxylic Acid Moiety: The C4-carboxyl group acts as a strong proton donor. When fine crystalline dust contacts the ambient moisture of mucous membranes (eyes, respiratory tract, or sweaty skin), it causes a rapid, localized drop in pH.

This synergistic mechanism results in the compound's primary hazard classifications: Causes skin irritation (H315) , Causes serious eye irritation (H319) , and May cause respiratory irritation (H335) [3].

ToxicityMechanism Compound 2-Ethylquinoline-4-carboxylic acid Exposure QuinolineCore Quinoline Core (Lipophilic/Intercalating) Compound->QuinolineCore CarboxylGroup Carboxylic Acid Moiety (Proton Donor) Compound->CarboxylGroup ROS Reactive Oxygen Species (ROS) Generation QuinolineCore->ROS pH Local pH Drop (Tissue Acidification) CarboxylGroup->pH EnzymeInhib CAT / SOD Inhibition (Antioxidant Depletion) ROS->EnzymeInhib Irritation Mucosal & Skin Irritation (H315, H319, H335) ROS->Irritation Exacerbates OxidativeStress Oxidative Stress (Hepatotoxicity / Cellular Damage) EnzymeInhib->OxidativeStress pH->Irritation

Mechanistic pathway of 2-Ethylquinoline-4-carboxylic acid toxicity and mucosal irritation.

Quantitative Data & PPE Matrix

The physical properties of 2-Ethylquinoline-4-carboxylic acid dictate its handling requirements. Because it has a high boiling point and low vapor pressure, the inhalation risk is strictly particulate (dust) rather than vapor[1].

Table 1: Physical Properties & Operational Implications
PropertyQuantitative ValueOperational Implication
Molecular Formula C12H11NO2Organic nature requires lipophilic barrier protection.
Boiling Point 349.3°C at 760 mmHgLow volatility at room temp; hazard is particulate dust.
Flash Point 165°CCombustible solid; isolate from static discharge.
Density 1.241 g/cm³Moderate density; prone to aerosolization if disturbed.

Understanding these properties allows us to select Personal Protective Equipment (PPE) based on scientific rationale[4].

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness)Prevents dermal absorption of the lipophilic quinoline core.
Eye Protection Chemical safety goggles (ANSI Z87.1)Protects against severe eye irritation (H319) from acidic dust.
Respiratory N95 or P100 particulate respiratorMitigates inhalation of fine crystalline dust (H335).
Body Protection Standard lab coat, closed-toe shoesPrevents accumulation of particulates on personal clothing.

Step-by-Step Operational Workflow

The following protocol is designed as a self-validating system to eliminate dust generation during standard synthetic workflows.

Step 1: Pre-Operational Readiness

  • Action: Ensure the fume hood face velocity is operating at a minimum of 0.5 m/s. Don all PPE listed in Table 2.

  • Causality: A properly functioning fume hood provides negative pressure, ensuring that any aerosolized micro-particles are pulled away from the operator's breathing zone.

Step 2: Weighing and Transfer

  • Action: Use an anti-static weighing boat and a stainless-steel spatula. Transfer the solid slowly.

  • Causality: 2-Ethylquinoline-4-carboxylic acid is a dry powder. Static charge buildup on standard plastic boats can cause sudden electrostatic repulsion, aerosolizing the powder and drastically increasing inhalation exposure risk.

Step 3: Solubilization

  • Action: When adding solvent to the reaction flask containing the solid, pour the solvent slowly down the interior side of the glass flask rather than directly onto the powder.

  • Causality: Direct liquid impact displaces air rapidly, which can force fine acidic dust up and out of the flask neck before it has a chance to dissolve.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the analytical balance and surrounding hood surface with a damp (water/ethanol) paper towel.

  • Causality: Dry sweeping pushes dust into the air. A damp towel traps the lipophilic and acidic particulates via capillary action, ensuring complete removal.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and scientifically sound remediation is required to prevent environmental contamination[4].

Step 1: Isolation and Assessment

  • Action: Evacuate the immediate vicinity if the spill exceeds 50g. Ensure respiratory protection is equipped before approaching.

Step 2: Dry Containment (CRITICAL)

  • Action: Gently sweep or shovel the spilled material using non-sparking tools. Do NOT use a full water jet or high-pressure spray to clean the solid.

  • Causality: Applying a pressurized water jet will violently aerosolize the irritating quinoline dust, spreading the respiratory hazard across the laboratory.

Step 3: Collection and Waste Routing

  • Action: Place the recovered solid into a sealable, chemically compatible hazardous waste container. Label as "Solid Organic Acid / Quinoline Derivative."

  • Causality: The compound must be routed to an approved solid chemical waste facility. It contains no substances known to be readily degradable in standard municipal wastewater treatment plants[4].

Step 4: Surface Decontamination

  • Action: Wash the spill area with copious amounts of soap and water only after the bulk solid has been mechanically removed.

OperationalWorkflow Start Pre-Operation: PPE & Fume Hood Verification Weighing Weighing & Transfer: Minimize Dust Formation Start->Weighing Reaction Reaction Setup: Inert Atmosphere (Optional) Weighing->Reaction Spill Spill Event? Reaction->Spill Containment Spill Containment: Sweep/Shovel (No Water Jet) Spill->Containment Yes Disposal Waste Disposal: Approved Solid Waste Plant Spill->Disposal No Decon Decontamination: Wash Area with Soap/Water Containment->Decon Decon->Disposal

Step-by-step operational and disposal workflow for handling quinoline carboxylic acids.

References

  • Cas 24260-30-8, 2-ethylquinoline-4-carboxylic acid - LookChem Source: LookChem URL:[Link]

  • Probing the toxic effect of quinoline to catalase and superoxide dismutase by multispectral method Source: ResearchGate URL:[Link]

  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-Ethylquinoline-4-carboxylic acid
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Reactant of Route 2
2-Ethylquinoline-4-carboxylic acid
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